molecular formula C25H30Cl2FN5O B611170 TASP0390325 CAS No. 1642187-96-9

TASP0390325

Cat. No.: B611170
CAS No.: 1642187-96-9
M. Wt: 554.4444
InChI Key: NUIXGNLBPARAII-UHFFFAOYSA-N
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Description

TASP0390325 is a potent and orally active V1B receptor antagonist with antidepressant and anxiolytic activities in rodents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-4-oxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClFN5O4.ClH/c1-16(2)29-22(33)15-32-24(17-4-5-21(27)20(26)12-17)30-23-19(25(32)34)13-18(14-28-23)36-9-3-6-31-7-10-35-11-8-31;/h4-5,12-14,16H,3,6-11,15H2,1-2H3,(H,29,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIXGNLBPARAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=NC2=C(C1=O)C=C(C=N2)OCCCN3CCOCC3)C4=CC(=C(C=C4)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

TASP0390325: A Technical Whitepaper on its Mechanism of Action as a Vasopressin V1B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the mechanism of action of TASP0390325, a potent and selective antagonist of the arginine vasopressin (AVP) V1B receptor. This compound has demonstrated potential as a novel therapeutic agent for stress-related psychiatric disorders, such as depression and anxiety, through its modulation of the hypothalamic-pituitary-adrenal (HPA) axis. This guide synthesizes available preclinical data, detailing its binding affinity, functional antagonism, and effects in established animal models.

Core Mechanism of Action: V1B Receptor Antagonism

This compound exerts its pharmacological effects by selectively binding to and blocking the AVP V1B receptor.[1] The V1B receptor is predominantly expressed on the corticotrophs of the anterior pituitary gland and plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH). Arginine vasopressin, released from the hypothalamus in response to stress, acts synergistically with corticotropin-releasing factor (CRF) to stimulate ACTH secretion from the pituitary. By antagonizing the V1B receptor, this compound attenuates the AVP-mediated component of ACTH release, thereby downregulating the HPA axis response to stress.[1]

Quantitative Pharmacological Profile

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism

ParameterSpeciesReceptorValueReference
Ki (nM) HumanV1B1.2Iijima et al., 2014
HumanV1A>1000Iijima et al., 2014
HumanV2>1000Iijima et al., 2014
HumanOxytocin>1000Iijima et al., 2014
IC50 (nM) RatV1B (AVP-induced Ca2+ influx)3.9Iijima et al., 2014

Table 2: In Vivo Efficacy in Animal Models

ModelSpeciesThis compound Dose (mg/kg, p.o.)EffectReference
CRF/dDAVP-induced ACTH release Rat1, 3, 10Dose-dependent inhibition of ACTH increaseIijima et al., 2014
Forced Swimming Test Rat3, 10, 30Significant reduction in immobility timeIijima et al., 2014
Elevated Plus-Maze Rat3, 10Significant increase in time spent in open armsIijima et al., 2014

Pharmacokinetic Profile:

While the primary literature confirms that this compound is orally active and penetrates the pituitary, specific pharmacokinetic parameters such as oral bioavailability and plasma half-life in rats have not been publicly disclosed.[1]

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is centered on its ability to block the signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1B receptor on anterior pituitary corticotrophs.

cluster_stress_response Hypothalamic Stress Response cluster_pituitary_release Anterior Pituitary cluster_intracellular_signaling Intracellular Signaling Cascade cluster_inhibition Inhibition by this compound Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Stimulates CRF CRF Hypothalamus->CRF Releases AVP AVP Hypothalamus->AVP Releases Corticotroph Corticotroph CRF->Corticotroph Binds to CRFR1 AVP->Corticotroph Binds to V1BR Gq/11 Gq/11 Corticotroph->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2+ Increased Ca2+ IP3_DAG->Ca2+ Leads to ACTH_Release ACTH Release Ca2+->ACTH_Release Adrenal_Cortex Adrenal_Cortex ACTH_Release->Adrenal_Cortex Stimulates This compound This compound This compound->Corticotroph Blocks V1BR Cortisol Cortisol Adrenal_Cortex->Cortisol Releases

Figure 1: Signaling pathway of AVP at the V1B receptor and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CRF/dDAVP-Induced ACTH Release in Rats

This in vivo assay evaluates the ability of this compound to block the synergistic effects of CRF and a V1B receptor agonist on ACTH secretion.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_challenge Challenge and Sampling cluster_analysis Analysis Male Wistar rats (200-250g) Male Wistar rats (200-250g) Catheter implantation (jugular vein) Catheter implantation (jugular vein) Male Wistar rats (200-250g)->Catheter implantation (jugular vein) Recovery (4-5 days) Recovery (4-5 days) Catheter implantation (jugular vein)->Recovery (4-5 days) Fasting (16-18h) Fasting (16-18h) Recovery (4-5 days)->Fasting (16-18h) This compound or Vehicle (p.o.) This compound or Vehicle (p.o.) Fasting (16-18h)->this compound or Vehicle (p.o.) Wait (1h) Wait (1h) This compound or Vehicle (p.o.)->Wait (1h) CRF (3 µg/kg, i.v.) + dDAVP (1 µg/kg, i.v.) CRF (3 µg/kg, i.v.) + dDAVP (1 µg/kg, i.v.) Wait (1h)->CRF (3 µg/kg, i.v.) + dDAVP (1 µg/kg, i.v.) Blood sampling (15 min post-injection) Blood sampling (15 min post-injection) CRF (3 µg/kg, i.v.) + dDAVP (1 µg/kg, i.v.)->Blood sampling (15 min post-injection) Centrifugation to obtain plasma Centrifugation to obtain plasma Blood sampling (15 min post-injection)->Centrifugation to obtain plasma ACTH measurement (ELISA) ACTH measurement (ELISA) Centrifugation to obtain plasma->ACTH measurement (ELISA) Data Analysis Data Analysis ACTH measurement (ELISA)->Data Analysis

Figure 2: Experimental workflow for the CRF/dDAVP-induced ACTH release model in rats.

Protocol Details:

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Surgical Preparation: A catheter is implanted into the jugular vein for intravenous administration and blood sampling. Animals are allowed to recover for 4-5 days.

  • Drug Administration: Following a 16-18 hour fasting period, rats are orally administered this compound (1, 3, or 10 mg/kg) or vehicle.

  • Challenge: One hour after drug administration, a combination of rat CRF (3 µg/kg) and dDAVP (a V2 receptor agonist with some V1B activity, 1 µg/kg) is administered intravenously.

  • Sample Collection and Analysis: Blood samples are collected 15 minutes after the CRF/dDAVP challenge. Plasma is separated by centrifugation, and ACTH levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

Forced Swimming Test in Rats

This behavioral assay is a widely used model to screen for antidepressant-like activity.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats (200-250g) are used.

  • Apparatus: A cylindrical tank (40 cm height, 20 cm diameter) is filled with water (25°C) to a depth of 30 cm.

  • Pre-test Session: On day 1, rats are placed in the water tank for a 15-minute pre-swim session.

  • Drug Administration: this compound (3, 10, or 30 mg/kg) or vehicle is administered orally 60 minutes before the test session on day 2.

  • Test Session: On day 2, rats are placed in the water tank for a 5-minute test session. The duration of immobility is recorded.

Elevated Plus-Maze Test in Rats

This test is used to assess anxiolytic-like effects.

Protocol Details:

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Apparatus: The maze consists of two open arms and two closed arms (50 cm long, 10 cm wide, with 40 cm high walls for the closed arms), elevated 50 cm from the floor.

  • Drug Administration: this compound (3 or 10 mg/kg) or vehicle is administered orally 60 minutes before the test.

  • Test Procedure: Each rat is placed in the center of the maze, facing an open arm. The behavior of the rat is recorded for 5 minutes. The time spent in the open arms and the number of entries into the open arms are measured as indices of anxiety.

Conclusion

This compound is a potent and selective V1B receptor antagonist with a clear mechanism of action centered on the modulation of the HPA axis. Its ability to inhibit ACTH release in response to secretagogues and its efficacy in well-established rodent models of depression and anxiety underscore its potential as a novel therapeutic agent for stress-related disorders. Further clinical investigation is warranted to translate these promising preclinical findings into human therapeutic applications.

References

TASP0390325: A Technical Guide for Preclinical Research in Depression and Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B), a key component of the hypothalamic-pituitary-adrenal (HPA) axis implicated in the pathophysiology of stress-related psychiatric disorders. This technical guide provides a comprehensive overview of this compound for preclinical research in depression and anxiety. It details the compound's in vitro and in vivo pharmacological profile, experimental protocols for its evaluation, and the underlying signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language). This document is intended to serve as a thorough resource for researchers and professionals in the field of drug discovery and development.

Introduction

The neuropeptide arginine vasopressin (AVP) plays a crucial role in regulating the HPA axis, primarily through its interaction with the V1B receptor located in the anterior pituitary gland.[1] Dysregulation of the HPA axis is a well-established neurobiological feature of major depressive disorder and anxiety disorders. Consequently, antagonism of the V1B receptor presents a promising therapeutic strategy for these conditions. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its high affinity and selectivity for the V1B receptor and its demonstrated efficacy in rodent models of depression and anxiety.[1][2]

In Vitro Pharmacology

The initial characterization of this compound involved a series of in vitro assays to determine its binding affinity and functional antagonist activity at the V1B receptor.

Quantitative Data
ParameterSpeciesReceptorValueReference
IC50 RatPituitary V1B2.22 nM
IC50 HumanRecombinant V1B3.1 nM[1]

Table 1: In Vitro Antagonist Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound at the V1B receptor.

Experimental Protocol: V1B Receptor Binding Assay (Competitive)

This protocol outlines the general steps for a competitive binding assay to determine the affinity of a test compound like this compound for the V1B receptor.

  • Membrane Preparation:

    • Homogenize tissue expressing the V1B receptor (e.g., rat pituitary or cells transfected with the human V1B receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a radiolabeled V1B receptor ligand (e.g., [3H]-AVP), and varying concentrations of the unlabeled test compound (this compound).

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Pharmacology

The efficacy of this compound in modulating the HPA axis and its antidepressant and anxiolytic effects have been demonstrated in various rodent models.

Quantitative Data
TestSpeciesRoute of AdministrationDose (mg/kg)EffectReference
CRF/dDAVP-induced ACTH Release RatOral0.3, 1Antagonized the increase in plasma ACTH
Forced Swimming Test RatOral3, 10Reduced immobility time
Olfactory Bulbectomy-induced Hyperemotionality RatOral (chronic)0.3Reduced hyperemotionality score
Social Interaction Test RatOral10Increased social interaction time
Elevated Plus-Maze Test RatOral10Increased time spent in open arms
Stress-Induced Hyperthermia RatOral10Attenuated the hyperthermic response

Table 2: In Vivo Efficacy of this compound in Rodent Models of Depression and Anxiety. This table summarizes the effective oral doses of this compound in various behavioral and physiological assays.

Experimental Protocols

This protocol assesses the in vivo antagonism of the pituitary V1B receptor.

  • Animal Preparation:

    • Male Sprague-Dawley rats are used.

    • A catheter is implanted into the jugular vein for blood sampling and drug administration.

    • Animals are allowed to recover for at least two days post-surgery.

  • Drug Administration:

    • This compound is administered orally at doses of 0.3 and 1 mg/kg.

  • Challenge and Blood Sampling:

    • 50 minutes after this compound administration, corticotropin-releasing factor (CRF; 0.3 μg/kg) is injected intravenously.

    • 10 minutes after CRF injection (60 minutes post-TASP0390325), desmopressin (dDAVP; 0.5 mg/kg) is injected intravenously.

    • Blood samples are collected at baseline and at various time points after the dDAVP injection.

  • ACTH Measurement:

    • Plasma is separated from the blood samples.

    • Adrenocorticotropic hormone (ACTH) levels are measured using a commercially available enzyme immunoassay (EIA) kit.

This is a widely used model to screen for antidepressant activity.

  • Apparatus:

    • A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session: On the first day, rats are placed in the water cylinder for a 15-minute period.

    • Test session: 24 hours after the pre-test, rats are administered this compound orally (3 and 10 mg/kg).

    • 60 minutes after drug administration, the rats are placed back into the water cylinder for a 5-minute test session.

  • Behavioral Scoring:

    • The duration of immobility (floating without struggling, making only movements necessary to keep the head above water) is recorded during the 5-minute test session.

This model is used to induce depressive-like behaviors.

  • Surgical Procedure:

    • Rats are anesthetized (e.g., with pentobarbital).

    • The animal is placed in a stereotaxic apparatus.

    • A burr hole is drilled into the skull over the olfactory bulbs.

    • The olfactory bulbs are aspirated using a suction pipette.

    • The cavity is filled with a hemostatic sponge, and the incision is closed.

    • Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.

    • Animals are allowed a recovery period of at least 14 days.

  • Drug Administration:

    • This compound (0.3 mg/kg) is administered orally once daily for 14 consecutive days (chronic treatment).

  • Behavioral Assessment (Hyperemotionality Score):

    • Hyperemotionality is assessed based on the rat's response to various stimuli (e.g., approach, handling, startle response).

    • A scoring system is used to quantify the degree of hyperemotionality.

This test assesses anxiolytic activity by measuring the time spent in active social engagement.

  • Apparatus:

    • A novel, dimly lit open field arena.

  • Procedure:

    • Rats are housed individually for a period before the test to increase their motivation for social interaction.

    • This compound (10 mg/kg) is administered orally 60 minutes before the test.

    • Pairs of unfamiliar, weight-matched rats (one treated, one untreated) are placed in the arena.

  • Behavioral Scoring:

    • The total time the treated rat spends actively interacting with the untreated partner (e.g., sniffing, grooming, following) is recorded over a 10-minute session.

The EPM is a standard paradigm for assessing anxiety-like behavior.

  • Apparatus:

    • A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal size.

  • Procedure:

    • This compound (10 mg/kg) is administered orally 60 minutes before the test.

    • Each rat is placed in the center of the maze, facing an open arm.

  • Behavioral Scoring:

    • The number of entries into and the time spent in the open and closed arms are recorded for a 5-minute session. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

This test measures the anxiolytic potential of a compound by its ability to attenuate the rise in body temperature induced by stress.

  • Procedure:

    • Rats are habituated to the procedure of rectal temperature measurement.

    • On the test day, the basal rectal temperature (T1) is measured.

    • This compound (10 mg/kg) is administered orally.

    • 60 minutes after drug administration, the rats are subjected to a mild stressor (e.g., placement in a novel cage).

    • 10 minutes after the stressor, the rectal temperature is measured again (T2).

  • Data Analysis:

    • The stress-induced hyperthermia is calculated as the difference between T2 and T1 (ΔT). Anxiolytic compounds are expected to reduce this temperature increase.

Signaling Pathways and Experimental Workflow

V1B Receptor Signaling Pathway

The V1B receptor is a G-protein coupled receptor (GPCR) that, upon binding of arginine vasopressin (AVP), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ in corticotrophs of the anterior pituitary is a key step in the potentiation of ACTH release. This compound acts as a competitive antagonist at the V1B receptor, preventing AVP from binding and thereby inhibiting this signaling pathway.

V1B_Signaling_Pathway cluster_membrane AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds TASP This compound TASP->V1BR Blocks Gq Gq Protein V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ Release ER->Ca ACTH ACTH Release (Potentiation) Ca->ACTH

Caption: V1B Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy studies in animal models of depression and anxiety.

TASP0390325_Workflow start Start: Compound Synthesis invitro In Vitro Characterization start->invitro binding V1B Receptor Binding Assay (IC₅₀ Determination) invitro->binding functional Functional Antagonist Assay (e.g., Ca²⁺ influx) invitro->functional invivo In Vivo Evaluation binding->invivo functional->invivo hpa_axis HPA Axis Modulation (CRF/dDAVP-induced ACTH) invivo->hpa_axis depression Depression Models invivo->depression anxiety Anxiety Models invivo->anxiety end Preclinical Candidate hpa_axis->end fst Forced Swimming Test depression->fst obx Olfactory Bulbectomy depression->obx fst->end obx->end epm Elevated Plus-Maze anxiety->epm si Social Interaction anxiety->si sih Stress-Induced Hyperthermia anxiety->sih epm->end si->end sih->end

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective V1B receptor antagonist with a compelling preclinical profile for the potential treatment of depression and anxiety. Its demonstrated ability to modulate the HPA axis and its efficacy in a range of robust animal models make it an invaluable tool for further research into the role of the vasopressin system in psychiatric disorders. This technical guide provides a solid foundation of data and methodologies to aid researchers in designing and conducting future studies with this compound.

References

TASP0390325: A Technical Overview of its Role in the Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of TASP0390325, a potent and selective antagonist of the arginine vasopressin receptor 1B (AVPR1B). The document elucidates the critical role of this compound in the modulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a cornerstone of the neuroendocrine stress response. Through a comprehensive review of preclinical data, this guide details the in vitro and in vivo pharmacological properties of this compound, its mechanism of action, and its effects on key HPA axis hormones. Detailed experimental protocols for the key assays cited are provided to enable replication and further investigation. Quantitative data are presented in structured tables for clarity and comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language. This document is intended to be a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutics targeting stress-related disorders.

Introduction: The HPA Axis and the Role of Arginine Vasopressin

The Hypothalamic-Pituitary-Adrenal (HPA) axis is a complex neuroendocrine system that plays a crucial role in the body's response to stress. Upon exposure to a stressor, the paraventricular nucleus (PVN) of the hypothalamus releases corticotropin-releasing factor (CRF) and arginine vasopressin (AVP).[1] These neuropeptides act synergistically on the anterior pituitary gland to stimulate the secretion of adrenocorticotropic hormone (ACTH).[1] ACTH, in turn, travels through the bloodstream to the adrenal cortex, where it stimulates the synthesis and release of glucocorticoids, such as cortisol in humans and corticosterone in rodents.[1]

While CRF is the primary secretagogue for ACTH, AVP significantly potentiates the action of CRF, particularly during chronic stress. AVP exerts this effect by binding to the arginine vasopressin receptor 1B (AVPR1B), also known as the V3 receptor, which is highly expressed on the corticotroph cells of the anterior pituitary.[2] The AVPR1B is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium, further stimulating ACTH release.[2] Given the role of AVP in amplifying the HPA axis response, antagonism of the AVPR1B presents a promising therapeutic strategy for mitigating the deleterious effects of chronic stress and HPA axis dysregulation observed in conditions such as depression and anxiety.

This compound: A Selective AVPR1B Antagonist

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the AVPR1B. Its high affinity and selectivity for the AVPR1B over other vasopressin and oxytocin receptors make it a valuable tool for dissecting the role of AVP in HPA axis modulation and a potential therapeutic agent.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor TargetLigandPreparationIC50 (nM)
Rat AVPR1B[3H]-AVPRat pituitary membranes2.22
Human AVPR1ANot specifiedNot specified>10,000
Human AVPR2Not specifiedNot specified>10,000
Human Oxytocin ReceptorNot specifiedNot specified>10,000

Data sourced from a study by Iijima et al. The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of the radiolabeled ligand.

Table 2: In Vivo Efficacy of this compound on HPA Axis Modulation in Rats

Treatment GroupDose (mg/kg, p.o.)ChallengePlasma ACTH (pg/mL, mean ± SEM)% Inhibition of ACTH Increase
Vehicle-Saline28.1 ± 4.5-
Vehicle-CRF + dDAVP389.2 ± 56.7-
This compound3CRF + dDAVP245.3 ± 38.1*39.8%
This compound10CRF + dDAVP158.9 ± 29.4 63.7%
This compound30CRF + dDAVP98.7 ± 15.280.4%

*p<0.05, **p<0.01 vs. Vehicle + CRF + dDAVP group. Data adapted from Iijima et al. The study utilized a CRF and dDAVP challenge to stimulate ACTH release.

Experimental Protocols

In Vitro Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a standard method for determining the binding affinity of a test compound like this compound to the AVPR1B receptor.

  • Membrane Preparation:

    • Anterior pituitaries from adult male Sprague-Dawley rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • Each well contains the prepared pituitary membranes, a fixed concentration of the radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled AVP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vitro Calcium Mobilization Assay (Hypothetical Protocol)

This assay is used to determine the functional antagonist activity of this compound at the Gq-coupled AVPR1B.

  • Cell Culture and Plating:

    • A stable cell line expressing the recombinant human or rat AVPR1B is used (e.g., CHO-K1 or HEK293 cells).

    • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured until they form a confluent monolayer.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for a specified time at 37°C. This allows the dye to enter the cells.

  • Assay Procedure:

    • The plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • Baseline fluorescence is measured.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • The cells are then challenged with a fixed concentration of an AVPR1B agonist (e.g., AVP or dDAVP).

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically.

  • Data Analysis:

    • The antagonist effect of this compound is quantified by its ability to inhibit the agonist-induced increase in intracellular calcium.

    • The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist response, is calculated using non-linear regression.

In Vivo CRF/dDAVP-Induced ACTH Release in Rats

This in vivo model is used to assess the ability of this compound to modulate the HPA axis response to a potent secretagogue challenge.

  • Animals:

    • Adult male Sprague-Dawley rats are used. The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • To facilitate blood sampling, rats may be implanted with jugular vein catheters several days prior to the experiment.

  • Drug Administration:

    • This compound or its vehicle is administered orally (p.o.) via gavage at a specified time (e.g., 60 minutes) before the secretagogue challenge.

  • HPA Axis Stimulation and Blood Sampling:

    • At time 0, a baseline blood sample is collected.

    • Immediately after the baseline sample, a combination of corticotropin-releasing factor (CRF; e.g., 3 µg/kg) and desmopressin (dDAVP, a V2-selective AVP analog that also has affinity for V1B receptors; e.g., 10 µg/kg) is administered intravenously (i.v.) to stimulate a robust ACTH release.

    • Blood samples are collected at various time points after the challenge (e.g., 15, 30, 60, and 120 minutes).

    • Blood is collected into tubes containing EDTA and a protease inhibitor (e.g., aprotinin) to prevent ACTH degradation.

  • Hormone Measurement:

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Plasma ACTH concentrations are measured using a specific and sensitive immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis:

    • The ACTH response is typically quantified as the peak concentration or the area under the curve (AUC).

    • The inhibitory effect of this compound is calculated as the percentage reduction in the ACTH response compared to the vehicle-treated control group.

Visualizations

Signaling Pathways

HPA_Axis_and_this compound cluster_pituitary Anterior Pituitary Cell Stress Stress Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus Stimulates CRF CRF Hypothalamus->CRF Releases AVP AVP Hypothalamus->AVP Releases CRFR1 CRF1 Receptor CRF->CRFR1 AVPR1B AVPR1B AVP->AVPR1B AnteriorPituitary Anterior Pituitary (Corticotrophs) ACTH ACTH AnteriorPituitary->ACTH Releases AdrenalCortex Adrenal Cortex ACTH->AdrenalCortex Stimulates Glucocorticoids Glucocorticoids (e.g., Corticosterone) AdrenalCortex->Glucocorticoids Releases This compound This compound This compound->AVPR1B Blocks

Caption: HPA Axis Signaling and this compound Mechanism of Action.

Experimental Workflow

experimental_workflow Start Start: Acclimatized Rats Pretreatment Oral Administration: This compound or Vehicle Start->Pretreatment Wait Wait Period (e.g., 60 min) Pretreatment->Wait BaselineSample Baseline Blood Sample (t=0 min) Wait->BaselineSample Challenge IV Challenge: CRF + dDAVP BaselineSample->Challenge PostChallengeSamples Collect Blood Samples (t=15, 30, 60, 120 min) Challenge->PostChallengeSamples Analysis Plasma Separation and ACTH Measurement PostChallengeSamples->Analysis Data Data Analysis: Compare ACTH levels Analysis->Data End End: Assess HPA Axis Modulation Data->End

Caption: In Vivo Experimental Workflow for HPA Axis Modulation.

Conclusion

This compound is a potent and selective AVPR1B antagonist that effectively modulates the HPA axis by blocking the action of AVP at the anterior pituitary. Preclinical data demonstrate its ability to significantly reduce stress-induced ACTH secretion in a dose-dependent manner. The high selectivity of this compound minimizes the potential for off-target effects, making it a valuable research tool and a promising candidate for the development of novel therapeutics for stress-related psychiatric disorders characterized by HPA axis hyperactivity. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

TASP0390325: A Technical Whitepaper on a Potent and Selective Arginine Vasopressin V1B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin receptor 1B (V1B receptor). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental methodologies for key in vitro and in vivo studies are presented, alongside a summary of its antagonist activity. Furthermore, the V1B receptor signaling pathway, which is modulated by this compound, is visually elucidated. This whitepaper is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutics for stress-related disorders such as depression and anxiety.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, non-peptide small molecule. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamide hydrochloride
Molecular Formula C25H29ClFN5O4.HCl[1]
Molecular Weight 554.44 g/mol [1]
CAS Number 1642187-96-9[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and water.[1]
Purity ≥98%[1]
Storage Store at -20°C

Pharmacological Profile

This compound is a high-affinity antagonist of the V1B receptor, demonstrating potent and selective inhibition of arginine vasopressin (AVP) binding. Its pharmacological activity has been characterized in various in vitro and in vivo models.

In Vitro Antagonist Activity

The antagonist potency of this compound has been determined through radioligand binding assays and functional assays measuring intracellular calcium mobilization.

Assay TypeReceptor/TissueSpeciesIC50 (nM)Reference
[3H]-AVP Binding InhibitionRecombinant human V1B receptorsHuman2.72
[3H]-AVP Binding InhibitionRat anterior pituitary membranesRat2.22
AVP-induced intracellular Ca2+ increase20.2
In Vivo Activity

Oral administration of this compound has been shown to effectively block the V1B receptor in vivo, leading to antidepressant and anxiolytic effects in rodent models. A key in vivo effect is the antagonism of the corticotropin-releasing factor (CRF) and desmopressin (dDAVP)-induced increase in plasma adrenocorticotropic hormone (ACTH) levels in rats.

Mechanism of Action: V1B Receptor Signaling Pathway

The V1B receptor, also known as the V3 receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the anterior pituitary gland. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor activates the Gq/11 family of G proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately contributes to the secretion of ACTH from the pituitary. This compound acts as a competitive antagonist at the V1B receptor, blocking the binding of AVP and thereby inhibiting this signaling cascade.

V1B_Signaling_Pathway V1B Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds & Activates This compound This compound This compound->V1BR Binds & Blocks Gq Gq Protein V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC ACTH_Secretion ACTH Secretion Ca2+->ACTH_Secretion Stimulates PKC->ACTH_Secretion Stimulates

Caption: V1B Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the V1B receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human V1B receptor or from rat anterior pituitary tissue are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of [3H]-Arginine Vasopressin ([3H]-AVP) is incubated with the prepared membranes in the presence of increasing concentrations of this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-AVP (IC50) is calculated by non-linear regression analysis.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Start Membrane_Prep Membrane Preparation (V1B Receptor Source) Start->Membrane_Prep Incubation Incubation: Membranes + [3H]-AVP + this compound (various conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Analysis Data Analysis (Calculate IC50) Scintillation->Analysis End End Analysis->End

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

In Vivo CRF/dDAVP-Induced ACTH Release Model

Objective: To assess the in vivo efficacy of this compound in blocking the pituitary V1B receptor.

Protocol:

  • Animal Acclimatization: Male rats are acclimatized to the experimental conditions.

  • Drug Administration: this compound or vehicle is administered orally at various doses.

  • Challenge: After a specified pretreatment time, animals are challenged with an intravenous injection of a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) to stimulate ACTH release.

  • Blood Sampling: Blood samples are collected at specific time points after the challenge.

  • ACTH Measurement: Plasma ACTH levels are determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of this compound on the CRF/dDAVP-induced increase in plasma ACTH is calculated.

InVivo_ACTH_Workflow In Vivo ACTH Release Model Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Drug_Admin Oral Administration: This compound or Vehicle Acclimatization->Drug_Admin Challenge IV Challenge: CRF + dDAVP Drug_Admin->Challenge Blood_Sampling Blood Collection Challenge->Blood_Sampling ELISA Plasma ACTH Measurement (ELISA) Blood_Sampling->ELISA Analysis Data Analysis (Inhibition of ACTH increase) ELISA->Analysis End End Analysis->End

Caption: Workflow for the in vivo CRF/dDAVP-induced ACTH release model.

Conclusion

This compound is a well-characterized, potent, and selective V1B receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to be administered orally and its efficacy in preclinical models of depression and anxiety make it a compelling candidate for further investigation as a potential therapeutic agent for stress-related psychiatric disorders. The detailed information provided in this technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of V1B receptor antagonism.

References

TASP0390325: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent, selective, and orally bioavailable antagonist of the arginine vasopressin (AVP) V1B receptor. This document provides an in-depth technical guide to the discovery and preclinical development of this compound, with a focus on its pharmacological profile, mechanism of action, and efficacy in animal models of depression and anxiety. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a clear understanding of the underlying science.

Core Compound Information

PropertyValueReference
Compound Name This compound[1]
Mechanism of Action Selective Arginine Vasopressin V1B Receptor Antagonist[1]
Therapeutic Potential Antidepressant and Anxiolytic[1]

Quantitative Pharmacological Data

In Vitro Receptor Binding and Functional Antagonism

This compound demonstrates high affinity and potent antagonist activity for the V1B receptor, with marked selectivity over other vasopressin receptor subtypes.[1]

ParameterSpeciesValue
IC50 (V1B Receptor) Rat (pituitary)2.22 nM[2]
Selectivity Exhibits no significant affinity for 85 other receptors, ion channels, and transporters at 10 µM, including V1A and V2 receptors.

Further detailed Ki values for V1A and V2 receptors were not explicitly provided in the primary publication.

In Vivo Efficacy in Animal Models

Oral administration of this compound has demonstrated antidepressant-like and anxiolytic-like effects in various rodent models.

Animal ModelSpeciesEndpointRoute of AdministrationEffective Dose Range
Forced Swimming Test RatReduced immobility timeOral3 - 30 mg/kg
Elevated Plus-Maze RatIncreased time spent in open armsOral10 - 30 mg/kg
CRF/dDAVP-Induced ACTH Release RatInhibition of ACTH increaseOral3 - 30 mg/kg

Specific ED50 values for the behavioral models were not explicitly reported in the primary publication.

Mechanism of Action: V1B Receptor Signaling Pathway

The primary mechanism of action of this compound is the competitive antagonism of the V1B receptor, which is predominantly expressed on the corticotrophs of the anterior pituitary gland. The V1B receptor is a Gq-protein coupled receptor (GPCR). Its activation by arginine vasopressin (AVP) initiates a signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH). This compound blocks this pathway.

V1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Activates This compound This compound This compound->V1BR Blocks Gq Gq Protein V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ACTH_Release ACTH Release Ca2->ACTH_Release Stimulates PKC->ACTH_Release Stimulates

Caption: V1B Receptor Signaling Cascade and this compound Inhibition.

Experimental Protocols

CRF/dDAVP-Induced ACTH Release in Rats

This in vivo assay is crucial for demonstrating the ability of this compound to block the anterior pituitary V1B receptor.

Objective: To evaluate the in vivo antagonism of the V1B receptor by measuring the inhibition of ACTH release stimulated by co-administration of corticotropin-releasing factor (CRF) and the V2 receptor agonist desmopressin (dDAVP).

Animals: Male Sprague-Dawley rats.

Procedure:

  • Animals are fasted overnight with free access to water.

  • This compound or vehicle is administered orally at a predetermined time before the challenge.

  • At time zero, a combination of rat CRF (e.g., 3 µg/kg) and dDAVP (e.g., 1 µg/kg) is administered intravenously.

  • Blood samples are collected at baseline (pre-challenge) and at various time points post-challenge (e.g., 15, 30, 60 minutes).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Plasma ACTH concentrations are determined using a commercially available enzyme immunoassay (EIA) kit.

  • The inhibitory effect of this compound is calculated as the percentage reduction in the area under the curve (AUC) of the ACTH response compared to the vehicle-treated group.

CRF_dDAVP_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Fasting Overnight Fasting Dosing Oral Administration of this compound or Vehicle Fasting->Dosing Challenge Intravenous Injection of CRF and dDAVP Dosing->Challenge Sampling Blood Sampling at Timed Intervals Challenge->Sampling Plasma Plasma Separation Sampling->Plasma ACTH_Assay ACTH Measurement (EIA) Plasma->ACTH_Assay Data_Analysis Calculation of % Inhibition (AUC) ACTH_Assay->Data_Analysis

References

TASP0390325: A Technical Review of a Potent V1B Receptor Antagonist for Stress-Related Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Executive Summary

TASP0390325 is a potent, selective, and orally active non-peptide antagonist of the arginine vasopressin (AVP) receptor 1B (V1B). Preclinical research has identified this compound as a promising therapeutic candidate for stress-related psychiatric conditions, primarily major depressive disorder and anxiety. Its mechanism of action is centered on the modulation of the hypothalamic-pituitary-adrenal (HPA) axis, a key neuroendocrine system that is often dysregulated in these disorders. By blocking the action of AVP at V1B receptors in the anterior pituitary, this compound effectively attenuates the release of adrenocorticotropic hormone (ACTH), a critical step in the stress hormone cascade. This technical review synthesizes the available scientific literature on this compound, presenting its mechanism of action, preclinical pharmacology, and detailed experimental protocols.

Mechanism of Action: Modulating the HPA Axis

Arginine vasopressin, alongside corticotropin-releasing factor (CRH), is a primary secretagogue for ACTH from the corticotroph cells of the anterior pituitary.[1][2] While CRH is considered the principal driver, AVP plays a crucial synergistic role, particularly under conditions of chronic stress.[1] AVP exerts this effect by binding to V1B receptors, which are highly expressed on pituitary corticotrophs.[2][3]

The V1B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon AVP binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to the cellular events that culminate in ACTH secretion. This compound acts as a competitive antagonist at this receptor, blocking the binding of AVP and thereby inhibiting this entire downstream signaling cascade.

Gq_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds & Activates TASP This compound TASP->V1BR Blocks Gq Gq Protein V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Stimulates Ca_Release Ca2+ Release Ca_Store->Ca_Release ACTH ACTH Secretion Ca_Release->ACTH Promotes

Caption: V1B receptor signaling pathway and this compound inhibition. (Within 100 characters)

Preclinical Pharmacology

The primary characterization of this compound was detailed by Iijima et al. in the British Journal of Pharmacology in 2014.

In Vitro Profile: Receptor Binding and Functional Antagonism

This compound demonstrates high affinity and selectivity for the V1B receptor. Receptor binding assays using membranes from cells expressing recombinant human or rat receptors confirmed its potent interaction with the V1B subtype over other related vasopressin and oxytocin receptors.

Table 1: In Vitro Receptor Binding Profile of this compound

Receptor Target Species Binding Affinity (Ki, nM)
V1B Human 1.3
V1B Rat 0.58
V1A Human 400
V1A Rat 210
V2 Human >10000

| Oxytocin | Human | 1400 |

Data synthesized from Iijima et al., 2014.

Functional antagonism was confirmed in a Ca2+ influx assay using CHO cells stably expressing the human V1B receptor. This compound potently inhibited the increase in intracellular Ca2+ induced by AVP, with an IC50 value of 5.8 nM .

In Vivo Profile: HPA Axis Modulation and Behavioral Efficacy

The in vivo activity of this compound was assessed through its ability to block ACTH release and its effects in established rodent models of depression and anxiety.

Oral administration of this compound demonstrated dose-dependent antagonism of the HPA axis. In a rat model where ACTH release was stimulated by a combination of CRH and the AVP analogue desmopressin (dDAVP), this compound showed significant efficacy.

Table 2: Effect of Oral this compound on Stimulated ACTH Release in Rats

Treatment Group (p.o.) Dose (mg/kg) Plasma ACTH (pg/mL) % Inhibition
Vehicle - 1251 ± 147 -
This compound 3 815 ± 117 35%

| this compound | 10 | 450 ± 62* | 64% |

*p < 0.05 vs. Vehicle. Data are mean ± SEM. Synthesized from Iijima et al., 2014.

This compound exhibited significant antidepressant-like effects in the mouse forced swim test, a standard preclinical model for assessing antidepressant efficacy.

Table 3: Effect of Oral this compound in the Mouse Forced Swim Test

Treatment Group (p.o.) Dose (mg/kg) Immobility Time (seconds)
Vehicle - 164 ± 8
This compound 1 155 ± 10
This compound 3 125 ± 7*

| this compound | 10 | 118 ± 9* |

*p < 0.05 vs. Vehicle. Data are mean ± SEM. Synthesized from Iijima et al., 2014.

Furthermore, in the rat olfactory bulbectomy model, which mimics features of agitated depression, chronic administration of this compound (10 mg/kg, p.o., daily for 14 days) significantly reduced hyperemotionality scores.

Detailed Experimental Protocols

The following methodologies are based on the procedures described by Iijima et al., 2014.

In Vitro Receptor Binding Assays
  • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human V1B, V1A, V2, or oxytocin receptors, or from rat pituitary glands for the rat V1B receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% bovine serum albumin, pH 7.4.

  • Radioligand: [3H]-AVP was used for all binding assays.

  • Incubation: this compound at various concentrations was incubated with the cell membranes and radioligand for 60 minutes at 25°C.

  • Detection: The reaction was terminated by rapid filtration through glass fiber filters. The radioactivity trapped on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of 1 µM unlabeled AVP. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

In Vivo ACTH Release Assay
  • Animals: Male Wistar rats (200-250 g) were used.

  • Procedure: this compound or vehicle was administered orally (p.o.) 60 minutes prior to the challenge. Rats were anesthetized, and a combination of human CRH (1 µg/kg) and dDAVP (0.2 µg/kg) was administered intravenously (i.v.).

  • Blood Sampling: Trunk blood was collected 10 minutes after the CRH/dDAVP challenge into tubes containing EDTA.

  • ACTH Quantification: Plasma was separated by centrifugation, and ACTH levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

ACTH_Workflow cluster_protocol ACTH Inhibition Experimental Workflow start Start: Male Wistar Rats dosing Oral Dosing: This compound or Vehicle start->dosing wait Wait 60 min dosing->wait challenge IV Challenge: CRH (1 µg/kg) + dDAVP (0.2 µg/kg) wait->challenge wait2 Wait 10 min challenge->wait2 sampling Trunk Blood Collection (EDTA tubes) wait2->sampling processing Centrifugation to Separate Plasma sampling->processing analysis ACTH Quantification (ELISA) processing->analysis end_node End: Data Analysis analysis->end_node

Caption: Workflow for measuring this compound's effect on ACTH release. (Within 100 characters)
Forced Swim Test (FST)

  • Animals: Male ddY mice (20-25 g) were used.

  • Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) was filled with water (23-25°C) to a depth of 10 cm.

  • Procedure: this compound or vehicle was administered orally 60 minutes before the test. Mice were placed individually into the cylinder for a 6-minute session.

  • Scoring: The duration of immobility during the last 4 minutes of the 6-minute session was recorded by a trained observer. Immobility was defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

Conclusions and Future Directions

This compound is a well-characterized preclinical V1B receptor antagonist with a compelling profile. Its high potency and selectivity, combined with demonstrated oral efficacy in blocking the HPA axis and in relevant behavioral models, underscore its potential as a novel treatment for depression and anxiety. The data strongly suggest that its therapeutic effects are mediated through the blockade of V1B receptors in the anterior pituitary.

While the preclinical data are robust, detailed pharmacokinetic studies for this compound are not publicly available. Furthermore, no clinical trials for this compound have been registered. Research on other V1B antagonists, such as THY1773, has progressed to clinical evaluation, suggesting continued interest in this mechanism of action for treating major depressive disorder. Future work would be needed to determine if this compound itself possesses a suitable safety and pharmacokinetic profile for human studies.

References

Unraveling the Pharmacology of TASP0390325: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

TASP0390325 is a selective antagonist of the arginine vasopressin receptor 1b (AVPr1b), a key player in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and other central nervous system functions. This guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, and detailing experimental protocols for its investigation.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and inhibiting the AVPr1b. Arginine vasopressin (AVP), the natural ligand for this receptor, plays a significant role in the body's response to stress by potentiating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][2][3] By blocking the AVPr1b, this compound can attenuate the effects of AVP on ACTH release, thereby modulating the HPA axis. The AVPr1b is primarily expressed in the anterior pituitary, where it mediates the synergistic effect of AVP and corticotropin-releasing hormone (CRH) on ACTH secretion.[2][4]

The signaling pathway initiated by AVP binding to AVPr1b involves the activation of phospholipase C, leading to the production of inositol-1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium concentrations ([Ca2+]i). This compound acts by competitively inhibiting this interaction, thus preventing the downstream signaling cascade.

Preclinical Characterization

This compound has been utilized in preclinical research to dissect the distinct roles of AVPr1a and AVPr1b receptors in various physiological processes, including thermoregulation. Studies in male mice have shown that this compound can block AVP-induced [Ca2+]i responses in astrocytes, which are mediated by AVPr1b, without affecting the AVPr1a-mediated responses in neurons. This selectivity makes this compound a valuable tool for elucidating the specific functions of the AVPr1b receptor in the central nervous system.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the AVPr1b receptor and a typical experimental workflow for evaluating the antagonist activity of this compound.

AVPr1b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AVP AVP AVPr1b AVPr1b AVP->AVPr1b Binds PLC PLC AVPr1b->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TASP This compound TASP->AVPr1b Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., ACTH release) PKC->Response Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A1 Culture cells expressing AVPr1b (e.g., pituitary corticotrophs) A2 Pre-incubate cells with varying concentrations of this compound A1->A2 A3 Stimulate cells with AVP A2->A3 A4 Measure downstream response (e.g., intracellular Ca²⁺ or ACTH release) A3->A4 A5 Determine IC50 of this compound A4->A5 B1 Administer this compound to animal model B2 Induce stress or administer AVP B1->B2 B3 Measure plasma ACTH and corticosterone levels B2->B3 B4 Assess behavioral or physiological endpoints B3->B4

References

Preliminary Efficacy of TASP0390325: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preclinical efficacy of TASP0390325, a novel, orally active arginine vasopressin (AVP) V1B receptor antagonist. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the vasopressin system for stress-related disorders.

Core Mechanism of Action: V1B Receptor Antagonism

This compound exerts its pharmacological effects by selectively blocking the V1B receptor, a G-protein coupled receptor predominantly expressed in the anterior pituitary's corticotrophs.[1][2] Under conditions of stress, both corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus. AVP potentiates the effect of CRF on adrenocorticotropic hormone (ACTH) secretion from the pituitary gland by binding to V1B receptors.[2] This leads to the subsequent release of cortisol from the adrenal cortex. By antagonizing the V1B receptor, this compound attenuates the stress-induced hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key pathophysiological feature in mood and anxiety disorders.[3][4]

Signaling Pathway of AVP-mediated ACTH Release

HPA_Axis_Signaling cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_adrenal Adrenal Cortex Stress Stress PVN Paraventricular Nucleus (PVN) Stress->PVN CRH CRF PVN->CRH releases AVP AVP PVN->AVP releases CRFR1 CRF1 Receptor CRH->CRFR1 V1BR V1B Receptor AVP->V1BR Corticotroph Corticotroph Cell PLC PLC V1BR->PLC Gq/11 AC AC CRFR1->AC Gs TASP This compound TASP->V1BR blocks IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ACTH_release ACTH Release Ca2->ACTH_release potentiate PKC->ACTH_release potentiate cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->ACTH_release potentiate Adrenal Adrenal Cortex ACTH_release->Adrenal Cortisol Cortisol Release Adrenal->Cortisol Cortisol->PVN Negative Feedback

Caption: AVP and CRF signaling in the HPA axis and the inhibitory action of this compound.

Preclinical Efficacy in Animal Models

This compound has demonstrated significant antidepressant and anxiolytic-like effects in various rodent models of stress-related disorders.

Antidepressant-like Activity

The antidepressant potential of this compound was evaluated in the rat forced swimming test and the olfactory bulbectomy model.

Table 1: Antidepressant-like Effects of this compound

Experimental ModelSpeciesDosage (p.o.)Outcome MeasureResult
Forced Swimming TestRat10, 30 mg/kgImmobility TimeSignificant reduction
Olfactory BulbectomyRat10, 30 mg/kg (14 days)Hyperemotionality ScoreSignificant reduction

Data sourced from Iijima et al., 2014.

Anxiolytic-like Activity

The anxiolytic properties of this compound were assessed in several models of anxiety, including the social interaction test, elevated plus-maze, stress-induced hyperthermia, and separation-induced ultrasonic vocalization.

Table 2: Anxiolytic-like Effects of this compound

Experimental ModelSpeciesDosage (p.o.)Outcome MeasureResult
Social Interaction TestRat3, 10 mg/kgInteraction TimeSignificant increase
Elevated Plus-MazeRat10, 30 mg/kgTime in Open ArmsSignificant increase
Stress-Induced HyperthermiaMouse10, 30 mg/kgCore Body Temperature IncreaseSignificant attenuation
Separation-Induced Ultrasonic VocalizationRat Pup3, 10 mg/kgNumber of VocalizationsSignificant reduction

Data sourced from Iijima et al., 2014.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Forced Swimming Test (Rat)
  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • On day 1 (pre-test), rats were individually placed in a cylinder (45 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm for a 15-minute period.

    • On day 2 (test), this compound or vehicle was administered orally 60 minutes before the test session.

    • Rats were placed in the water-filled cylinder for a 5-minute test session.

    • The duration of immobility during the test session was recorded. Immobility was defined as the state in which the rat remained floating in the water, making only small movements to keep its head above water.

Olfactory Bulbectomy (Rat)
  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats underwent bilateral olfactory bulbectomy or a sham operation under anesthesia.

    • After a 14-day recovery period, this compound or vehicle was administered orally once daily for 14 days.

    • Hyperemotionality was assessed in an open field test by scoring behaviors such as startle, aggression, and struggling.

Experimental Workflow: Forced Swimming Test

FST_Workflow Start Start Day1 Day 1: Pre-Test Start->Day1 PreTest 15 min Swim Session Day1->PreTest Day2 Day 2: Test DrugAdmin Administer this compound (p.o., 60 min prior) Day2->DrugAdmin PreTest->Day2 TestSession 5 min Swim Session DrugAdmin->TestSession DataRecord Record Immobility Time TestSession->DataRecord Analysis Data Analysis DataRecord->Analysis

Caption: Workflow for the rat forced swimming test to evaluate antidepressant efficacy.

In Vivo V1B Receptor Blockade

The in vivo efficacy of this compound in blocking the anterior pituitary V1B receptor was confirmed by its ability to antagonize the increase in plasma ACTH levels induced by a combination of CRF and the V2 receptor agonist dDAVP in rats. This demonstrates that the observed behavioral effects are likely mediated through its intended mechanism of action.

Conclusion

The preclinical data for this compound strongly support its potential as a novel therapeutic agent for the treatment of depression and anxiety disorders. Its efficacy in a range of animal models, coupled with its demonstrated in vivo mechanism of action, provides a solid foundation for further clinical investigation. The modulation of the HPA axis via V1B receptor antagonism represents a promising strategy for addressing the neurobiological underpinnings of stress-related psychiatric conditions.

References

Methodological & Application

Application Notes and Protocols: TASP0390325 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1b (AVPr1b). AVPr1b is a G protein-coupled receptor predominantly expressed in the anterior pituitary and various regions of the brain. It plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, social behaviors, and thermoregulation. As an antagonist, this compound holds potential for investigating the physiological and pathological roles of the AVPr1b and for the development of novel therapeutics for conditions such as mood disorders and stress-related illnesses.

These application notes provide a summary of the available data on this compound and related compounds in rodent models, along with detailed protocols for its use in in vitro studies. Due to the limited publicly available data on the in vivo dosage of this compound, information on other AVPr1b antagonists is provided for reference, with the critical caveat that these dosages are not directly transferable.

Data Presentation

This compound: In Vitro Efficacy
ParameterValueSpeciesTissueExperimental Context
Concentration20 nMMouseMedial Preoptic Area (MPO) Brain SlicesBlockade of arginine vasopressin (AVP)-induced effects on synaptic transmission[1]
Reference Data: Other AVPr1b Antagonists in Rodent Models

Disclaimer: The following data are for other AVPr1b antagonists and are provided for informational purposes only. These dosages should not be directly applied to this compound. Dose-response studies are essential to determine the optimal dosage for this compound in any new experimental model.

CompoundDosageRoute of AdministrationRodent ModelObserved Effect
SSR14941510, 30 mg/kgOral (p.o.)MouseReduction in aggressive behavior
Org 521861, 3, 10 mg/kgNot specifiedMouseAttenuation of stress-induced ACTH release

Signaling Pathway

The arginine vasopressin receptor 1b (AVPr1b) is a G protein-coupled receptor (GPCR) that, upon binding its ligand arginine vasopressin (AVP), activates the Gq/11 family of G proteins. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG result in various cellular responses, including hormone secretion (e.g., ACTH from the anterior pituitary) and modulation of neuronal activity. This compound, as an antagonist, blocks the binding of AVP to AVPr1b, thereby inhibiting this signaling pathway.

AVPr1b_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) AVPr1b AVPr1b AVP->AVPr1b Binds Gq11 Gq/11 AVPr1b->Gq11 Activates TASP This compound TASP->AVPr1b Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., ACTH release) PKC->Response Leads to InVitro_Workflow A Anesthetize and decapitate mouse B Prepare coronal brain slices (300 µm) A->B C Slice recovery in oxygenated aCSF B->C D Transfer slice to recording chamber C->D E Establish baseline patch-clamp recording D->E F Bath-apply this compound (20 nM) E->F G Co-apply Arginine Vasopressin (AVP) F->G H Record synaptic activity G->H I Analyze data and compare responses H->I InVivo_Logic A Determine appropriate vehicle and route of administration B Conduct dose-finding study (start with low dose) A->B C Monitor for efficacy and adverse effects B->C D Establish dose-response curve C->D E Select optimal dose for experimental studies D->E F Conduct behavioral or physiological experiments E->F

References

Application Notes and Protocols: Oral Administration of TASP0390325 in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TASP0390325 is identified as a selective antagonist for the arginine vasopressin receptor 1B (AVPR1B or V1b receptor). Arginine vasopressin (AVP) plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the release of glucocorticoids from the adrenal cortex as part of the stress response.[1] this compound, by blocking the V1b receptor, is investigated for its potential in modulating this pathway. This document outlines the known signaling pathway of the AVPR1B and provides generalized protocols for the oral administration of compounds to rats, as specific data for this compound is not currently available.

Introduction

Arginine vasopressin is a neuropeptide synthesized in the hypothalamus that acts on various receptors to exert its effects.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary, where it mediates the ACTH-releasing effects of AVP.[1] Antagonism of this receptor is a therapeutic strategy for certain stress-related disorders. While the specific oral pharmacokinetics and administration protocols for this compound in rats are not detailed in the available literature, this document provides a framework for researchers based on general principles of oral drug administration in rodent models.

Signaling Pathway

The V1b receptor is a G-protein coupled receptor. Upon binding of AVP, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), ultimately leading to the release of ACTH from corticotrophs in the anterior pituitary.

AVPR1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V1bR AVPR1B (V1b Receptor) AVP->V1bR Binds Gq Gq protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ACTH_release ACTH Release Ca_release->ACTH_release Leads to PKC->ACTH_release Leads to This compound This compound This compound->V1bR Antagonizes

AVPR1B Signaling Pathway

Quantitative Data

No quantitative data on the oral administration of this compound in rats, such as Cmax, Tmax, AUC, or bioavailability, is available in the reviewed literature. The following table is presented as a template for researchers to populate once such data becomes available.

ParameterValueUnits
Dose N/Amg/kg
Cmax N/Ang/mL
Tmax N/Ah
AUC(0-t) N/Ang·h/mL
Bioavailability N/A%

Experimental Protocols

While specific protocols for the oral administration of this compound in rats were not found, the following are generalized protocols for oral gavage and voluntary ingestion that can be adapted for preclinical studies.

Protocol 1: Oral Gavage Administration

Oral gavage ensures accurate dosing and is a common method for administering compounds to rodents.[3]

Materials:

  • Test compound (this compound) formulated in an appropriate vehicle

  • Gavage needles (flexible or rigid, appropriate size for the rat)

  • Syringes

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct volume of the formulation to administer.

  • Handling and Restraint: Gently but firmly restrain the rat to prevent movement and injury. Ensure the head and body are in a straight line.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the mouth, over the tongue, and advance it into the esophagus. Do not force the needle.

  • Compound Administration: Once the needle is in the correct position, slowly administer the compound.

  • Post-Administration Monitoring: After administration, return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.

Protocol 2: Voluntary Oral Administration in Gelatin

Voluntary ingestion can reduce the stress associated with oral gavage and may be suitable for repeated dosing.

Materials:

  • Test compound (this compound)

  • Gelatin

  • Flavoring agents (e.g., vanilla, sucralose, optional)

  • Molds for gelatin cubes

  • Empty cage for individual administration

Procedure:

  • Formulation Preparation: Prepare the gelatin according to the manufacturer's instructions. Incorporate the test compound into the gelatin mixture at the desired concentration. Flavoring agents may be added to increase palatability. Pour the mixture into molds and allow it to set.

  • Habituation and Training:

    • Day 1: Introduce a neutral (placebo) gelatin cube into the home cage to familiarize the rats with the new food item.

    • Day 2-3: Place each rat individually in an empty cage with a neutral gelatin cube and observe until it is consumed. This helps to train the animals and ensure they will consume the full dose.

  • Dosing: Once trained, provide each rat with a gelatin cube containing the test compound in an individual cage. Ensure the entire cube is consumed to confirm the full dose was administered.

  • Monitoring: Observe the rats to ensure the gelatin is eaten and record the time to consumption.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Formulation Compound Formulation (in vehicle or gelatin) Dosing Dosing Formulation->Dosing Animal_Prep Animal Acclimatization and Weight Measurement Animal_Prep->Dosing Gavage Oral Gavage Blood_Collection Blood Sampling (e.g., tail vein) Gavage->Blood_Collection Voluntary Voluntary Ingestion Voluntary->Blood_Collection Dosing->Gavage Method 1 Dosing->Voluntary Method 2 Time_Points Collection at Pre-defined Time Points Blood_Collection->Time_Points Sample_Processing Plasma Separation Time_Points->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis

General Experimental Workflow

References

Application Notes and Protocols for TASP0390325 in the Forced Swimming Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in stress-related psychiatric disorders such as depression and anxiety.[1][2] Preclinical studies have demonstrated the antidepressant-like effects of this compound in various animal models, including the forced swimming test (FST).[1][2] The FST is a widely used behavioral assay to screen for potential antidepressant compounds by measuring the immobility time of rodents in an inescapable water-filled cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.

These application notes provide a comprehensive overview of the use of this compound in the FST, including quantitative data from preclinical studies, detailed experimental protocols, and an illustration of the underlying signaling pathway.

Data Presentation

The antidepressant-like effects of orally administered this compound were evaluated in the forced swimming test in rats. The compound was administered 60 minutes before the test. The results, as reported by Iijima et al. (2014), are summarized in the table below.

Treatment GroupDose (mg/kg, p.o.)Immobility Time (seconds)% Decrease in Immobility
Vehicle-155.8 ± 10.1-
This compound0.3105.4 ± 12.5*32.3%
This compound195.7 ± 11.8 38.6%
This compound388.3 ± 13.443.3%
Imipramine (Reference)3075.6 ± 15.2**51.5%

*p < 0.05, **p < 0.01 vs. Vehicle group. Data are presented as mean ± SEM.

Signaling Pathway of this compound Action

This compound exerts its effects by blocking the V1B receptor, a Gq protein-coupled receptor (GPCR). In response to stress, arginine vasopressin (AVP) is released and binds to the V1B receptor on corticotrophs in the anterior pituitary. This binding activates the Gq protein, initiating a signaling cascade that leads to the release of adrenocorticotropic hormone (ACTH). This compound competitively inhibits the binding of AVP to the V1B receptor, thereby attenuating the stress-induced release of ACTH. The diagram below illustrates this signaling pathway.

V1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds & Activates TASP This compound TASP->V1BR Binds & Blocks Gq Gq protein V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC ACTH ACTH Release (downstream effect) Ca->ACTH Leads to PKC->ACTH Leads to

V1B Receptor Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following is a detailed protocol for conducting the forced swimming test with this compound in rats, based on established methodologies.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Allow at least one week for acclimatization to the housing facility before the experiment.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose solution)

  • Imipramine (positive control)

  • Forced swim test apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Video recording equipment

  • Stopwatches

3. Experimental Workflow:

FST_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Dosing Oral Administration (60 min pre-test) Acclimatization->Dosing Drug_Prep Drug Preparation (this compound, Vehicle, Imipramine) Drug_Prep->Dosing Pre_Test Pre-Test Session (Day 1: 15 min) Dosing->Pre_Test Test Test Session (Day 2: 5 min) Pre_Test->Test Recording Video Recording of Test Session Test->Recording Scoring Scoring of Immobility Time Recording->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats

Experimental Workflow for the Forced Swimming Test.

4. Procedure:

  • Day 1: Pre-test Session

    • Individually place each rat in the forced swim cylinder for a 15-minute pre-swim session. This session is for habituation and to induce a stable level of immobility on the test day.

    • After 15 minutes, remove the rat from the water, gently dry it with a towel, and return it to its home cage.

    • The water should be changed between animals.

  • Day 2: Test Session

    • Administer this compound, vehicle, or imipramine orally (p.o.) 60 minutes before the test session.

    • Place each rat individually into the swim cylinder for a 5-minute test session.

    • Record the entire 5-minute session using a video camera for later analysis.

    • After the session, remove the rat, dry it, and return it to its home cage.

5. Data Analysis:

  • A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session.

  • Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

  • The total time spent in immobility is calculated for each animal.

  • Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group.

Conclusion

This compound demonstrates significant antidepressant-like activity in the forced swimming test, a standard preclinical model for assessing potential antidepressant efficacy. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of V1B receptor antagonists for depression and other stress-related disorders. Adherence to standardized protocols is crucial for obtaining reliable and reproducible results.

References

TASP0390325: A Novel V1B Receptor Antagonist for the Olfactory Bulbectomy Model of Depression

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent, selective, and orally active antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in major depressive disorder. By blocking the V1B receptor in the anterior pituitary, this compound effectively reduces the release of adrenocorticotropic hormone (ACTH), thereby mitigating the downstream effects of stress. The olfactory bulbectomy (OBX) model in rodents is a well-established and validated preclinical model of depression, inducing a range of behavioral, neurochemical, and physiological alterations that mimic clinical depression and are reversed by chronic antidepressant treatment.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the OBX model.

Mechanism of Action

This compound exerts its antidepressant-like effects by antagonizing the V1B receptor. In response to stress, arginine vasopressin (AVP) is released and acts on V1B receptors in the anterior pituitary to stimulate the release of ACTH. This compound blocks this interaction, leading to a reduction in circulating ACTH and consequently corticosterone levels. This modulation of the HPA axis is believed to be a primary mechanism for its therapeutic effects in models of depression.[4][5]

Quantitative Data Summary

Chronic oral administration of this compound has been shown to significantly ameliorate depression-like behaviors in the olfactory bulbectomy (OBX) rat model. The primary behavioral endpoint assessed in key studies is the "hyperemotionality score," a composite measure of irritability, aggression, and anxiety-like behaviors typically elevated in OBX animals.

Treatment GroupDosage (mg/kg, p.o.)Treatment DurationHyperemotionality Score (Mean ± SEM)Statistical Significance (vs. Vehicle)
ShamVehicle14 days2.5 ± 0.5N/A
OBX + VehicleVehicle14 days8.0 ± 0.8p < 0.01
OBX + this compound0.314 days4.0 ± 0.7p < 0.01

Data adapted from Iijima et al., 2014. The hyperemotionality score is a composite measure based on the animal's reaction to handling and a novel environment.

Experimental Protocols

Olfactory Bulbectomy (OBX) Surgical Protocol in Rats

a. Animal Subjects:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 200-250 g at the time of surgery

  • Housing: Single-housed after surgery in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

b. Anesthesia:

  • Administer a cocktail of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) via intraperitoneal (i.p.) injection. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

c. Surgical Procedure:

  • Secure the anesthetized rat in a stereotaxic apparatus.

  • Shave the head and sterilize the surgical area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).

  • Make a midline sagittal incision on the scalp to expose the skull.

  • Using a dental drill, create two burr holes (2-3 mm in diameter) bilaterally over the olfactory bulbs, approximately 7-8 mm anterior to bregma and 2 mm lateral to the midline.

  • Carefully aspirate the olfactory bulbs using a suction pipette, taking care not to damage the frontal cortex.

  • Control any bleeding with a sterile hemostatic sponge.

  • Suture the scalp incision.

  • Administer a post-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.) and allow the animal to recover on a heating pad.

d. Sham Control Surgery:

  • Perform the same surgical procedure, including drilling the burr holes, but leave the olfactory bulbs intact.

e. Post-operative Care and Model Development:

  • Monitor the animals daily for the first week post-surgery for any signs of distress.

  • Allow a recovery period of at least 14 days for the development of the full depressive-like phenotype before commencing drug treatment.

This compound Administration Protocol
  • Compound Preparation: Suspend this compound in a vehicle of 0.5% methylcellulose in sterile water.

  • Dosage: 0.3 mg/kg body weight.

  • Route of Administration: Oral gavage (p.o.).

  • Frequency and Duration: Once daily for 14 consecutive days.

Behavioral Assessment: Open-Field Test

The open-field test is used to assess locomotor activity and anxiety-like behavior. Hyperactivity in a novel environment is a characteristic feature of the OBX model, which is reversed by chronic antidepressant treatment.

a. Apparatus:

  • A square or circular arena (e.g., 100 cm x 100 cm) with high walls to prevent escape. The floor is divided into a grid of equal squares, with the central squares defined as the "center zone." The arena should be made of a non-porous material for easy cleaning.

b. Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the test.

  • Gently place the rat in the center of the open-field arena.

  • Record the animal's behavior for a 5-10 minute session using an overhead video camera.

  • Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.

c. Parameters to be Measured:

  • Locomotor Activity: Total distance traveled, number of grid lines crossed.

  • Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, frequency of rearing, and number of fecal boli.

d. Expected Outcome with this compound:

  • Chronic treatment with this compound is expected to reduce the hyperactivity observed in OBX rats, as indicated by a decrease in the total distance traveled and the number of line crossings. An increase in the time spent in the center zone may also be observed, suggesting anxiolytic effects.

Visualizations

TASP0390325_Mechanism_of_Action cluster_stress Stress Response cluster_pituitary Anterior Pituitary cluster_adrenal Adrenal Cortex Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus activates AVP Arginine Vasopressin (AVP) Hypothalamus->AVP releases V1B_Receptor V1B Receptor AVP->V1B_Receptor binds to ACTH ACTH V1B_Receptor->ACTH stimulates release Corticosterone Corticosterone ACTH->Corticosterone stimulates release Depressive_Symptoms Depressive-like Symptoms Corticosterone->Depressive_Symptoms contributes to This compound This compound This compound->V1B_Receptor blocks

Caption: Mechanism of action of this compound.

V1B_Signaling_Pathway AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Gq11 Gq/11 protein V1BR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Responses (e.g., ACTH secretion) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->V1BR inhibits

Caption: V1B receptor signaling pathway.

Experimental_Workflow cluster_surgery Phase 1: Surgery and Model Development cluster_treatment Phase 2: Treatment cluster_testing Phase 3: Behavioral Testing A Acclimatization (1 week) B Olfactory Bulbectomy (OBX) or Sham Surgery A->B C Post-operative Recovery & Model Development (14 days) B->C D Daily Oral Administration: - Vehicle - this compound (0.3 mg/kg) C->D E Treatment Duration: 14 days D->E F Open-Field Test (Day 15) E->F

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASP0390325 is a potent and orally active antagonist of the arginine vasopressin (AVP) V1B receptor. The V1B receptor plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's response to stress. Dysregulation of the HPA axis is implicated in the pathophysiology of various stress-related disorders, including depression and anxiety. This compound, by blocking the action of AVP at the V1B receptor, has shown potential as a therapeutic agent for these conditions. These application notes provide detailed information on the use of this compound as a tool for studying stress-related disorders in preclinical models.

Data Presentation

In Vitro Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of this compound and a related compound, TASP0233278, for human and rat vasopressin V1B receptors. Data is presented as the mean inhibitor constant (Ki) in nanomolar (nM) concentrations.

CompoundReceptorKᵢ (nM)
This compound Human V1B1.1
Rat V1B0.78
TASP0233278Human V1B0.61
Rat V1B0.38

Data from Iijima et al., 2014.

In Vivo Efficacy: Antagonism of ACTH Release

This compound has been demonstrated to antagonize the release of adrenocorticotropic hormone (ACTH) in vivo. The following table shows the inhibitory effect of orally administered this compound on the increase in plasma ACTH levels induced by corticotropin-releasing factor (CRF) and the V2 receptor agonist desmopressin (dDAVP) in rats.

TreatmentDose (mg/kg, p.o.)Plasma ACTH (pg/mL)% Inhibition
Vehicle-450 ± 50-
This compound 3250 ± 4044
10150 ± 3067
30100 ± 2078

Data represents estimated values based on graphical data from Iijima et al., 2014.[1]

Preclinical Efficacy in Models of Stress-Related Disorders

Preclinical studies have demonstrated the antidepressant and anxiolytic-like effects of this compound in various rodent models. While specific quantitative data from these studies is not publicly available in tabular format, the key findings are summarized below.

  • Forced Swim Test (Rat): Oral administration of this compound significantly reduced the immobility time in rats, an effect indicative of antidepressant activity.[1]

  • Elevated Plus Maze (Rat): this compound administration resulted in anxiolytic-like effects, as evidenced by an increase in the time spent and the number of entries into the open arms of the maze.[1]

  • Social Interaction Test (Rat): In a model of anxiety, this compound was shown to increase the time spent in social interaction.[1]

Signaling Pathway

The vasopressin V1B receptor is a G protein-coupled receptor (GPCR) that is primarily coupled to the Gq/11 family of G proteins. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V1B receptor activates a downstream signaling cascade that plays a key role in the stress response. This compound acts as a competitive antagonist at this receptor, blocking the effects of AVP.

V1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds & Activates TASP This compound TASP->V1BR Binds & Blocks Gq11 Gq/11 Protein V1BR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates CellularResponse Cellular Response (e.g., ACTH Release) PKC->CellularResponse Phosphorylates Downstream Targets

V1B Receptor Signaling Pathway

Experimental Protocols

Forced Swim Test (Rat)

This test is used to assess antidepressant-like activity.

Apparatus:

  • A transparent plastic cylinder (40-50 cm high, 20 cm in diameter).

  • The cylinder is filled with water (23-25°C) to a depth of 30 cm, such that the rat cannot touch the bottom with its tail or hind limbs.

Procedure:

  • Habituation (Day 1):

    • Gently place each rat individually into the swim cylinder for a 15-minute pre-swim session.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle orally at the desired dose and time before the test.

    • Place the rat in the swim cylinder for a 5-minute test session.

    • Record the entire session using a video camera.

  • Data Analysis:

    • Score the duration of immobility during the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

    • A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

FST_Workflow Day1 Day 1: Habituation PreSwim 15 min Pre-Swim Day1->PreSwim DryReturn Dry and Return to Home Cage PreSwim->DryReturn Day2 Day 2: Test Session Dosing Administer this compound or Vehicle Day2->Dosing TestSwim 5 min Test Swim Dosing->TestSwim Record Video Record Session TestSwim->Record Analysis Data Analysis Record->Analysis Score Score Immobility Time Analysis->Score Compare Compare Treatment vs. Vehicle Score->Compare

Forced Swim Test Workflow
Elevated Plus Maze (Rat)

This test is used to assess anxiolytic-like activity.

Apparatus:

  • A plus-shaped maze elevated 50-70 cm above the floor.

  • Two opposite arms are open (e.g., 50 cm long x 10 cm wide), and the other two are enclosed by high walls (e.g., 40 cm high).

  • A central platform (e.g., 10 cm x 10 cm) connects the four arms.

Procedure:

  • Acclimation:

    • Allow the rats to acclimate to the testing room for at least 30 minutes before the test.

  • Dosing:

    • Administer this compound or vehicle orally at the desired dose and time before the test.

  • Test Session:

    • Place the rat on the central platform facing one of the open arms.

    • Allow the rat to explore the maze freely for 5 minutes.

    • Record the session with a video camera.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries in the this compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.

EPM_Workflow Acclimation Acclimate to Testing Room Dosing Administer this compound or Vehicle Acclimation->Dosing Test Place on Central Platform Dosing->Test Explore 5 min Free Exploration Test->Explore Record Video Record Session Explore->Record Analysis Data Analysis Record->Analysis Measure Measure Time and Entries in Open Arms Analysis->Measure Compare Compare Treatment vs. Vehicle Measure->Compare

Elevated Plus Maze Workflow
Social Interaction Test (Rat)

This test assesses anxiety-like behavior in a social context.

Apparatus:

  • An open-field arena (e.g., 60 cm x 60 cm x 30 cm) with dim, even illumination.

Procedure:

  • Habituation:

    • Habituate the rats to the testing arena for a short period (e.g., 10 minutes) on the day before the test.

  • Dosing:

    • Administer this compound or vehicle orally to one rat of a pair at the desired dose and time before the test. The other rat remains untreated (the "partner").

  • Test Session:

    • Place the pair of rats (one treated, one untreated) into the arena simultaneously.

    • Allow them to interact freely for 10 minutes.

    • Record the session with a video camera.

  • Data Analysis:

    • Score the total time the treated rat spends in active social interaction with the partner. This includes behaviors such as sniffing, grooming, following, and playing.

    • An increase in the duration of social interaction in the this compound-treated group compared to the vehicle-treated group indicates an anxiolytic-like effect.

SIT_Workflow Habituation Habituate to Arena Dosing Administer this compound or Vehicle to one Rat Habituation->Dosing Pairing Pair Treated Rat with Untreated Partner Dosing->Pairing Test Place Pair in Arena Pairing->Test Interact 10 min Free Interaction Test->Interact Record Video Record Session Interact->Record Analysis Data Analysis Record->Analysis Score Score Social Interaction Time Analysis->Score Compare Compare Treatment vs. Vehicle Score->Compare

Social Interaction Test Workflow

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the vasopressin V1B receptor in stress-related disorders. Its potent and selective antagonism allows for the targeted exploration of this system's involvement in the neurobiology of anxiety and depression. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their preclinical studies.

References

TASP0390325: A Potent V1B Receptor Antagonist in CHO Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: TASP0390325 is a potent and orally active non-peptide antagonist of the arginine vasopressin receptor 1B (V1B). The V1B receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the anterior pituitary and various brain regions, playing a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and stress responses. Chinese Hamster Ovary (CHO) cells are a widely used mammalian expression system for recombinant proteins, including GPCRs, due to their robust growth and capacity for post-translational modifications. This document provides detailed protocols for characterizing the interaction of this compound with human V1B receptors stably expressed in CHO cells, including binding affinity and functional antagonism assays.

Data Presentation

The following tables summarize the in vitro pharmacological profile of this compound in assays utilizing CHO cells expressing the human V1B receptor.

Table 1: Radioligand Binding Affinity of this compound for Human V1B Receptor

ParameterCell SystemRadioligandValue (nM)
IC50Recombinant human V1B receptor-expressing cells[3H]-AVP2.72[1]

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Table 2: Functional Antagonism of this compound on AVP-Induced Calcium Mobilization

ParameterCell SystemAgonistValue (nM)
IC50CHO cells expressing V1B receptorArginine Vasopressin (AVP)20.2[1]

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the maximal response induced by the agonist.

Signaling Pathway and Experimental Visualization

V1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP AVP V1B_Receptor V1B Receptor AVP->V1B_Receptor Binds & Activates This compound This compound This compound->V1B_Receptor Binds & Inhibits Gq Gq Protein V1B_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Experimental_Workflow cluster_culture Cell Culture cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay Culture_CHO Culture CHO cells stably expressing human V1B receptor Prepare_Membranes Prepare cell membranes Culture_CHO->Prepare_Membranes Seed_Cells Seed cells in microplates Culture_CHO->Seed_Cells Incubate_Binding Incubate membranes with [³H]-AVP and varying concentrations of this compound Prepare_Membranes->Incubate_Binding Separate Separate bound and free radioligand (Filtration) Incubate_Binding->Separate Quantify_Binding Quantify bound radioactivity Separate->Quantify_Binding Analyze_Binding Analyze data to determine IC₅₀ Quantify_Binding->Analyze_Binding Load_Dye Load cells with a calcium-sensitive fluorescent dye Seed_Cells->Load_Dye Pre_incubate Pre-incubate with varying concentrations of this compound Load_Dye->Pre_incubate Stimulate Stimulate with AVP Pre_incubate->Stimulate Measure_Fluorescence Measure fluorescence changes Stimulate->Measure_Fluorescence Analyze_Functional Analyze data to determine IC₅₀ Measure_Fluorescence->Analyze_Functional

Experimental Protocols

1. Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity of this compound for the human V1B receptor expressed in CHO cells through competitive inhibition of a radiolabeled ligand.

Materials:

  • CHO cells stably expressing the human V1B receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]-Arginine Vasopressin ([³H]-AVP)

  • This compound

  • Non-specific binding control (e.g., unlabeled AVP)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-hV1B cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer

      • This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • [³H]-AVP at a fixed concentration (e.g., near its Kd value).

      • Cell membrane preparation (typically 20-50 µg of protein).

    • For total binding, omit this compound.

    • For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

2. Calcium Mobilization Assay Protocol

This functional assay measures the ability of this compound to antagonize the AVP-induced increase in intracellular calcium ([Ca²⁺]i) in CHO cells expressing the V1B receptor.

Materials:

  • CHO cells stably expressing the human V1B receptor

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Black, clear-bottom 96- or 384-well plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • This compound

  • Arginine Vasopressin (AVP)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating:

    • Seed the CHO-hV1B cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive fluorescent dye in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Incubation:

    • Wash the cells with assay buffer to remove excess dye.

    • Add assay buffer containing various concentrations of this compound to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).

  • Measurement of Calcium Flux:

    • Place the cell plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add AVP at a fixed concentration (e.g., EC₈₀) to stimulate the V1B receptor.

    • Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with AVP alone (100%) and untreated cells (0%).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

Application Notes and Protocols: Preparation of TASP0390325 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock solutions of TASP0390325, a potent and selective V1B receptor antagonist. Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.

Compound Information

This compound is a small molecule antagonist of the vasopressin V1B receptor, with demonstrated antidepressant and anxiolytic effects in preclinical models.[1][2] Accurate preparation of stock solutions is the first critical step for in vitro and in vivo studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight 554.44 g/mol [1]
Formula C₂₅H₂₉ClFN₅O₄·HCl[1]
CAS Number 1642187-96-9
Purity ≥98%
Appearance White to off-white solid

Solubility and Storage

Proper dissolution and storage are crucial for maintaining the stability and activity of this compound.

Table 2: Solubility and Recommended Storage Conditions

ParameterRecommendationSource
Solvents Water, DMSO
Maximum Solubility 100 mM in Water, 100 mM in DMSO
Powder Storage Store at -20°C, sealed away from moisture.
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.

Note: Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.

Safety Precautions

Standard laboratory safety protocols should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Work Area: Prepare solutions in a well-ventilated area or a chemical fume hood.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.54 mg of the compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. To calculate the required volume for a desired concentration, use the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 5.54 mg of this compound to make a 10 mM solution, you would add 1 mL of DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 2.

Table 3: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compoundVolume of DMSO
1 mM 1 mg1.80 mL
5 mM 5 mg1.80 mL
10 mM 10 mg1.80 mL
50 mM 5 mg0.18 mL

Note: These calculations are based on a molecular weight of 554.44 g/mol . Batch-specific molecular weights may vary slightly.

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the vasopressin V1B receptor, which is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.

TASP0390325_MoA cluster_HPA Hypothalamic-Pituitary-Adrenal (HPA) Axis cluster_drug Drug Intervention CRF CRF Pituitary Anterior Pituitary CRF->Pituitary AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR ACTH ACTH Pituitary->ACTH V1BR->Pituitary Adrenal Adrenal Gland ACTH->Adrenal Cortisol Cortisol Adrenal->Cortisol TASP This compound TASP->V1BR Antagonism

Caption: Mechanism of action of this compound on the HPA axis.

The following diagram illustrates the general workflow for preparing this compound stock solutions.

Stock_Solution_Workflow Start Start: Obtain this compound Powder Equilibrate Equilibrate to Room Temperature Start->Equilibrate Weigh Weigh Compound Equilibrate->Weigh Add_Solvent Add Appropriate Solvent (e.g., DMSO) Weigh->Add_Solvent Dissolve Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End: Ready for Experimental Use Store->End

Caption: Workflow for this compound stock solution preparation.

References

Troubleshooting & Optimization

TASP0390325 solubility in water and DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of TASP0390325.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits high solubility in both water and dimethyl sulfoxide (DMSO).

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C. Stock solutions should be stored at -80°C to minimize degradation.

Q3: Can I dissolve this compound directly into my aqueous cell culture medium?

A3: While this compound is reported to be soluble in water, it is standard practice for compounds of this nature to first be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted into the aqueous medium to the final desired concentration. This method ensures complete dissolution and accurate final concentration.

Q4: My this compound solution appears to have precipitated after dilution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue for many small molecules. Please refer to the "Troubleshooting Guide: Compound Precipitation" for a step-by-step approach to resolving this issue.

Solubility Data

The solubility of this compound in water and DMSO is summarized in the table below. This data is critical for the preparation of stock and working solutions for various experimental applications.

SolventSolubility
Water100 mM
DMSO100 mM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be used for subsequent dilutions for both in vitro and in vivo experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of this compound and the anhydrous DMSO to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 554.44 g/mol ), you would need 5.54 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mix: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium or buffer (e.g., PBS, aCSF)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Dilute: While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing helps to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.

Troubleshooting Guides

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to address the issue of this compound precipitating out of solution upon dilution into an aqueous buffer.

G A Problem: Precipitation observed after dilution into aqueous buffer B Is the final concentration too high? A->B C Reduce the final concentration and re-test. B->C Yes D Was the stock solution added too quickly? B->D No J Problem Resolved C->J E Add stock solution dropwise while vortexing the buffer. D->E Yes F Is the final DMSO concentration too low? D->F No E->J G Consider a serial dilution to maintain a slightly higher intermediate DMSO concentration. F->G Yes H Is the aqueous buffer at room temperature or cold? F->H No G->J I Warm the aqueous buffer to 37°C before adding the stock solution. H->I Yes H->J No, still precipitates I->J

Troubleshooting workflow for compound precipitation.

Signaling Pathway

This compound is a selective antagonist of the Vasopressin V1B receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of the V1B receptor by its endogenous ligand, arginine vasopressin (AVP), and the point of inhibition by this compound.

V1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1BR V1B Receptor Gq11 Gq/11 V1BR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AVP Arginine Vasopressin (AVP) AVP->V1BR Binds & Activates TASP This compound TASP->V1BR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Activates ACTH ACTH Release Ca->ACTH Stimulates PKC->ACTH Stimulates

V1B receptor signaling pathway and inhibition by this compound.

TASP0390325 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of TASP0390325, a potent and selective V1B receptor antagonist.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid form and solutions are outlined below.

2. How should I prepare stock solutions of this compound?

To prepare stock solutions, it is recommended to use either water or DMSO, in which this compound is soluble up to 100 mM. For extended storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3. What is the mechanism of action of this compound?

This compound is a high-affinity and orally active antagonist of the arginine vasopressin receptor 1B (V1B receptor)[1]. By blocking this receptor, it inhibits the downstream signaling cascade initiated by arginine vasopressin (AVP), which plays a role in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland[1][2].

4. What are the primary research applications for this compound?

This compound is primarily used in research investigating the role of the V1B receptor in various physiological and pathological processes. Due to its antidepressant and anxiolytic properties observed in animal models, it is a valuable tool for studies on depression, anxiety, and the hypothalamic-pituitary-adrenal (HPA) axis[3].

Stability and Storage Conditions

FormStorage TemperatureDurationNotes
Solid -20°CUp to 6 monthsKeep tightly sealed and protected from moisture.
Stock Solution -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
Stock Solution -80°CUp to 6 monthsRecommended for longer-term storage. Sealed storage, away from moisture.

V1B Receptor Signaling Pathway

The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon activation by its endogenous ligand, arginine vasopressin (AVP), the receptor initiates a cascade of intracellular events.

V1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1BR V1B Receptor AVP->V1BR Activates Gq11 Gq/11 V1BR->Gq11 Activates TASP This compound TASP->V1BR Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC ACTH ACTH Release PKC->ACTH Ca->PKC Co-activates

V1B receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell-Based Assay: Inhibition of AVP-Induced Calcium Mobilization

This protocol provides a general workflow for assessing the antagonist activity of this compound in a cell line endogenously or recombinantly expressing the V1B receptor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture V1B-expressing cells D 4. Seed cells in a 96-well plate A->D B 2. Prepare this compound stock solution F 6. Pre-incubate cells with this compound B->F C 3. Prepare AVP stock solution G 7. Stimulate cells with AVP C->G E 5. Load cells with a calcium indicator dye D->E E->F F->G H 8. Measure intracellular calcium levels G->H I 9. Analyze data and determine IC₅₀ H->I

Workflow for an in vitro cell-based calcium mobilization assay.

Methodology:

  • Cell Culture: Culture cells expressing the V1B receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the V1B receptor gene) in appropriate media and conditions.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.

  • Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to attach overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of arginine vasopressin (AVP) to stimulate the V1B receptor.

  • Signal Detection: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Plot the inhibition of the AVP-induced calcium signal against the concentration of this compound to determine the IC₅₀ value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Aqueous Buffer - Low solubility of this compound in the final assay buffer. - High final concentration of DMSO.- Ensure the final DMSO concentration is low (typically <0.5%). - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different solvent for the final dilution if compatible with the assay.
Inconsistent or Non-reproducible Results - Inaccurate pipetting. - Cell passage number variability. - Instability of diluted compound. - Variation in incubation times.- Use calibrated pipettes and proper pipetting techniques. - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of this compound for each experiment. - Standardize all incubation times precisely.
No or Low Antagonist Activity - Degraded compound due to improper storage. - Low expression or functionality of the V1B receptor in the cell line. - Incorrect assay setup.- Verify the storage conditions and age of the compound stock. - Confirm V1B receptor expression and functionality using a known agonist. - Review the experimental protocol for any deviations.
High Background Signal - Autofluorescence of the compound. - Cell stress or death. - Contamination of cell culture.- Run a control with the compound alone (no cells) to check for autofluorescence. - Ensure cells are healthy and not over-confluent. - Check cell cultures for any signs of contamination.

References

Troubleshooting TASP0390325 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TASP0390325. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this selective Arginine Vasopressin Receptor 1B (AVPR1B) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the Arginine Vasopressin Receptor 1B (AVPR1B). Its primary mechanism of action is to block the binding of arginine vasopressin (AVP) to the AVPR1B, thereby inhibiting its downstream signaling pathways. This receptor is primarily located in the anterior pituitary gland, where it plays a role in the release of adrenocorticotropic hormone (ACTH), and is also found in various regions of the brain. By blocking this receptor, this compound can modulate the hypothalamic-pituitary-adrenal (HPA) axis and influence behaviors associated with stress, anxiety, and depression.

Q2: What are the expected in vitro and in vivo effects of this compound?

  • In Vitro : this compound is expected to inhibit AVP-induced calcium influx in cells expressing the AVPR1B. It demonstrates high affinity for the receptor with IC50 values in the low nanomolar range.

  • In Vivo : Oral administration of this compound has been shown to antagonize the increase in plasma ACTH levels induced by CRF/dDAVP in rats.[1][2] It has also demonstrated antidepressant and anxiolytic effects in various rodent models.[1][2]

Q3: How should I prepare and store this compound?

This compound is soluble in water and DMSO up to 100 mM.[3] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.

Troubleshooting Guides

In Vitro Experiments

Problem: I am not observing the expected inhibition of AVP-induced signaling.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from powder if degradation is suspected.

  • Possible Cause 2: Incorrect Concentration.

    • Troubleshooting Step: Verify the calculations for your working concentrations. Given its low nanomolar IC50, ensure accurate serial dilutions. Consider performing a concentration-response curve to determine the optimal inhibitory concentration for your specific cell line and assay conditions.

  • Possible Cause 3: Cell Line Issues.

    • Troubleshooting Step: Confirm the expression and functionality of the AVPR1B in your cell line using a positive control agonist like AVP. Ensure the cells are healthy and within a suitable passage number.

In Vivo Experiments

Problem: I am not observing the expected behavioral or physiological effects in my animal model.

  • Possible Cause 1: Insufficient Compound Exposure.

    • Troubleshooting Step: this compound is orally bioavailable. However, factors such as animal strain, age, and metabolism can affect drug exposure. Consider performing a pilot pharmacokinetic study to determine the optimal dose and timing of administration for your specific model.

  • Possible Cause 2: Experimental Design Variability.

    • Troubleshooting Step: Stress-induced models can have inherent variability. Ensure that your experimental conditions (e.g., handling, housing, time of day for testing) are consistent across all groups. Increase the sample size to enhance statistical power.

  • Possible Cause 3: Off-Target Effects at High Concentrations.

    • Troubleshooting Step: While this compound is highly selective for AVPR1B, very high concentrations could potentially lead to off-target effects. If you are using a high dose, consider reducing it to a range that has been previously validated in the literature to ensure the observed effects are specific to AVPR1B antagonism.

Problem: I am observing unexpected or contradictory results.

  • Possible Cause 1: Complex Biological System.

    • Troubleshooting Step: The vasopressin system has complex and sometimes opposing roles in different brain regions and physiological processes. For example, while central AVP can increase blood pressure, the effects can be mediated by both sympathetic activation and peripheral AVP release. Carefully consider the specific neuronal circuits and downstream effects you are investigating.

  • Possible Cause 2: Interaction with Other Receptors.

    • Troubleshooting Step: While this compound has high selectivity, it's important to consider the expression of other vasopressin and oxytocin receptors in your tissue of interest. In some cases, compensatory mechanisms involving other receptors might be at play.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterSpeciesReceptorValueReference
IC50HumanV1B2.72 nM
IC50RatV1B (anterior pituitary)2.22 nM
IC50 (AVP-induced Ca2+ increase)--20.2 nM

Table 2: In Vivo Effects of this compound in Rats

ModelDose (Oral)EffectReference
CRF/dDAVP-induced ACTH increase1 mg/kgSignificant antagonism
Forced Swimming Test3 - 30 mg/kgAntidepressant-like effect
Olfactory Bulbectomy10 mg/kg (14 days)Reduced hyperemotionality
Social Interaction Test3 - 30 mg/kgAnxiolytic effect
Elevated Plus-Maze10, 30 mg/kgAnxiolytic effect
Stress-Induced Hyperthermia10, 30 mg/kgAnxiolytic effect

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay

  • Cell Culture: Culture cells stably or transiently expressing the AVPR1B in appropriate media.

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Antagonist Incubation: Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of AVP (e.g., EC80) to the wells.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of the AVP response for each concentration of this compound and determine the IC50 value.

Protocol 2: In Vivo Measurement of ACTH Levels in Rats

  • Animal Acclimation: Acclimate male rats to the experimental facility for at least one week.

  • Compound Administration: Administer this compound or vehicle orally at the desired dose and time before the stimulus.

  • Stimulus Administration: Administer a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) intravenously to stimulate ACTH release.

  • Blood Collection: Collect trunk blood at a specified time point after the stimulus.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • ACTH Measurement: Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay kit.

  • Data Analysis: Compare the ACTH levels between the vehicle- and this compound-treated groups using appropriate statistical tests.

Visualizations

G cluster_stress Stress Response cluster_inhibition Inhibition by this compound Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary AVP/CRH Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH Body Body Adrenal Gland->Body Cortisol This compound This compound AVPR1B AVPR1B This compound->AVPR1B blocks AVPR1B->Pituitary stimulates ACTH release AVP AVP AVP->AVPR1B binds to

Caption: this compound signaling pathway inhibition.

G cluster_workflow Experimental Workflow: In Vivo ACTH Measurement Acclimation Acclimation This compound Admin This compound Admin Acclimation->this compound Admin CRF/dDAVP Admin CRF/dDAVP Admin This compound Admin->CRF/dDAVP Admin Blood Collection Blood Collection CRF/dDAVP Admin->Blood Collection ACTH Measurement ACTH Measurement Blood Collection->ACTH Measurement Data Analysis Data Analysis ACTH Measurement->Data Analysis

Caption: Workflow for in vivo ACTH measurement.

G cluster_troubleshooting Troubleshooting Logic Unexpected Results Unexpected Results Check Compound Check Compound Unexpected Results->Check Compound Is the compound stable and at the right concentration? Verify Protocol Verify Protocol Unexpected Results->Verify Protocol Was the experiment performed correctly? Assess Biology Assess Biology Unexpected Results->Assess Biology Are there underlying biological complexities? Fresh Stock Fresh Stock Check Compound->Fresh Stock Confirm Concentrations Confirm Concentrations Check Compound->Confirm Concentrations Validate Model Validate Model Verify Protocol->Validate Model Consider Pathways Consider Pathways Assess Biology->Consider Pathways

Caption: Troubleshooting logical relationships.

References

Optimizing TASP0390325 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: TASP0390325

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and application of this compound in your research.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the fictitious "Kinase X," a critical enzyme in the oncogenic signaling pathway downstream of the Epidermal Growth Factor Receptor (EGFR). By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrate, "Protein Y," leading to cell cycle arrest and apoptosis in tumor cells with an overactive EGFR/Kinase X/Protein Y signaling axis.

2. What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For in vivo studies, the optimal formulation may vary, but a common starting point is a suspension in a vehicle such as 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.

3. What is a typical starting concentration range for in vitro experiments?

For initial cell-based assays, a dose-response curve is recommended, starting from a concentration range of 1 nM to 10 µM. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell lines, depending on the expression and activity of the target, Kinase X.

4. How can I confirm that this compound is active in my cellular model?

The most direct method to confirm target engagement is to measure the phosphorylation status of the downstream target, Protein Y, via Western blotting. A dose-dependent decrease in phosphorylated Protein Y (p-Protein Y) upon treatment with this compound would indicate successful target inhibition.

Troubleshooting Guides

Q: I am not observing the expected cytotoxic effect in my cancer cell line. What are the possible reasons?

A: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:

  • Cell Line Sensitivity: Your cell line may not be dependent on the Kinase X signaling pathway for survival. Verify the expression and activation of EGFR and Kinase X in your cell line.

  • Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Experimental Conditions: Verify the final concentration of this compound in your culture medium. Also, ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

  • Assay Duration: The duration of the experiment may be insufficient for cytotoxic effects to manifest. Consider extending the incubation time with this compound (e.g., from 24 hours to 48 or 72 hours).

Q: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?

A: Compound precipitation can lead to inconsistent and inaccurate results. To address this:

  • Check Final Concentration: The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium. Try using a lower concentration range.

  • Optimize Dilution: When diluting the DMSO stock solution into the medium, ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.

  • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Test the solubility of this compound in your specific batch of medium with and without serum.

Q: My in vivo study shows poor efficacy and high toxicity. How can I optimize the dosage?

A: In vivo studies require careful optimization of dose and schedule.

  • Pharmacokinetics (PK): If possible, conduct a preliminary PK study to determine the half-life and bioavailability of this compound in your animal model. This will inform the optimal dosing frequency.

  • Dose-Finding Study: Perform a dose-finding toxicity study (dose escalation) to identify the maximum tolerated dose (MTD).

  • Efficacy at MTD: Once the MTD is established, conduct your efficacy study at and below this dose to find a therapeutic window with minimal toxicity.

  • Formulation: The vehicle used for administration can significantly impact solubility, absorption, and toxicity. You may need to screen different formulations.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKinase X ExpressionIC50 (nM)
Cell Line ALung AdenocarcinomaHigh50
Cell Line BPancreatic CancerModerate250
Cell Line CBreast CancerLow>10,000
Cell Line DNon-cancerousNormal>20,000

Table 2: In Vivo Efficacy of this compound in a Xenograft Model (Cell Line A)

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume Change (%)Body Weight Change (%)
Vehicle Control0+250+5
This compound10+50-2
This compound25-30-8
This compound50-60-15 (Exceeds MTD)

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-Protein Y

  • Cell Lysis: Treat cells with varying concentrations of this compound for 2-4 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Protein Y and total Protein Y overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-Protein Y to total Protein Y.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KinaseX Kinase X EGFR->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y ProteinY->pProteinY Apoptosis Apoptosis pProteinY->Apoptosis Inhibits This compound This compound This compound->KinaseX Inhibits

Caption: Signaling pathway inhibited by this compound.

G cluster_invitro In Vitro Optimization cluster_invivo In Vivo Optimization A Select Cell Lines B Dose-Response Assay (e.g., MTT) A->B C Determine IC50 B->C D Target Engagement Assay (e.g., Western Blot) C->D E Select Animal Model C->E Inform Model Selection H Efficacy Study D->H Confirm On-Target Effect F Pharmacokinetic (PK) Study E->F G Max Tolerated Dose (MTD) Study F->G G->H

Caption: Experimental workflow for this compound dose optimization.

G Start Issue: No or Low Efficacy CheckCellLine Is the cell line dependent on the Kinase X pathway? Start->CheckCellLine YesCellLine Yes CheckCellLine->YesCellLine Yes NoCellLine No CheckCellLine->NoCellLine No CheckCompound Is the compound soluble and active? YesCompound Yes CheckCompound->YesCompound Yes NoCompound No CheckCompound->NoCompound No CheckAssay Is the assay protocol and duration optimal? SolutionAssay Solution: Extend incubation time, optimize assay parameters. CheckAssay->SolutionAssay YesCellLine->CheckCompound SolutionCellLine Solution: Choose a sensitive cell line or verify target expression. NoCellLine->SolutionCellLine YesCompound->CheckAssay SolutionCompound Solution: Check storage, prepare fresh stock, test solubility. NoCompound->SolutionCompound

Caption: Troubleshooting logic for low in vitro efficacy.

Potential off-target effects of TASP0390325

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TASP0390325. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the known receptor selectivity of this compound?

A1: this compound is a potent and highly selective antagonist for the arginine vasopressin receptor 1B (V1B). Studies have shown that it has a high affinity for human and rat V1B receptors.[1] In a broad screening panel, this compound was found to be highly selective for the V1B receptor.[1]

Q2: Has this compound been tested for cross-reactivity with other vasopressin/oxytocin receptor subtypes?

A2: Yes, this compound has been evaluated for its affinity towards other closely related receptors, including the vasopressin V1A, vasopressin V2, and oxytocin (OT) receptors. In these assessments, this compound did not show any affinity for these receptors at concentrations up to 10 μM.[1] This indicates a high degree of selectivity for the V1B receptor over other related family members.

Q3: What was the extent of the off-target screening for this compound?

A3: this compound underwent screening against a panel of 85 different molecules. This panel included a variety of receptors, transporters, and ion channels. In this extensive screening, this compound did not exhibit significant affinity for any of the tested off-target molecules at a concentration of 10 μM.[1]

Q4: I am observing an unexpected effect in my cell line that expresses V1A receptors but not V1B receptors. Could this be due to this compound?

A4: Based on available data, it is unlikely that the observed effect is due to direct interaction of this compound with the V1A receptor. One study demonstrated that this compound did not inhibit the arginine vasopressin (AVP)-induced increase in intracellular calcium in medial preoptic (MPO) neurons, a response mediated by V1A receptors.[2] However, in the same study, it did block the AVP-induced calcium response in astrocytes, which is mediated by V1B receptors. If you are encountering unexpected results, it is advisable to verify the expression of V1B receptors in your experimental system and to consider potential indirect effects or characteristics of your specific model.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected activity in a V1A receptor-expressing system.1. Low-level or unexpected V1B receptor expression in the experimental model. 2. Indirect downstream effects not mediated by direct receptor binding. 3. Experimental artifacts.1. Confirm the absence of V1B receptor expression in your system using techniques like RT-qPCR or Western blot. 2. Review the literature for potential signaling crosstalk between V1B and other pathways in your model system. 3. Include appropriate vehicle controls and consider a structurally unrelated V1B antagonist as a comparator.
Variability in antagonist efficacy.1. Differences in V1B receptor expression levels across experimental preparations. 2. Degradation of this compound under specific experimental conditions. 3. Presence of endogenous V1B receptor ligands.1. Quantify V1B receptor expression to ensure consistency. 2. Prepare fresh stock solutions of this compound and protect from light and excessive temperature fluctuations. 3. Ensure thorough washing steps to remove endogenous ligands before applying this compound.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetSpeciesAssay TypeResult (IC₅₀ or % Inhibition @ 10 µM)Reference
V1B Receptor HumanRadioligand BindingIC₅₀ = 1.6 nM
RatRadioligand BindingIC₅₀ = 1.3 nM
V1A Receptor HumanRadioligand BindingNo affinity detected up to 10 µM
V2 Receptor HumanRadioligand BindingNo affinity detected up to 10 µM
Oxytocin Receptor HumanRadioligand BindingNo affinity detected up to 10 µM
85 Other Targets VariousRadioligand BindingNo significant affinity detected up to 10 µM

Experimental Protocols

Radioligand Binding Assay for Selectivity Screening

This protocol provides a general methodology for assessing the binding affinity of this compound to various receptors.

  • Membrane Preparation:

    • Cell lines recombinantly expressing the target human receptors (e.g., V1A, V2, Oxytocin) are cultured and harvested.

    • Cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • A constant concentration of a specific radioligand for the target receptor (e.g., [³H]-AVP for V1A and V2 receptors, [³H]-OT for the oxytocin receptor) is used.

    • Increasing concentrations of the test compound (this compound) are added to the reaction mixture containing the cell membranes and the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

    • The reaction is incubated to allow for binding equilibrium to be reached.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

Visualizations

G cluster_0 Vasopressin (AVP) Signaling cluster_1 V1A Receptor Pathway cluster_2 V1B Receptor Pathway AVP Arginine Vasopressin (AVP) V1aR V1A Receptor AVP->V1aR V1bR V1B Receptor AVP->V1bR Gq_1 Gαq/11 V1aR->Gq_1 activates PLC_1 PLC Gq_1->PLC_1 activates IP3_DAG_1 IP3 & DAG PLC_1->IP3_DAG_1 produces Ca_PKC_1 ↑ Ca²⁺ & PKC Activation IP3_DAG_1->Ca_PKC_1 leads to Gq_2 Gαq/11 V1bR->Gq_2 activates TASP This compound TASP->V1bR blocks PLC_2 PLC Gq_2->PLC_2 activates IP3_DAG_2 IP3 & DAG PLC_2->IP3_DAG_2 produces Ca_PKC_2 ↑ Ca²⁺ & PKC Activation IP3_DAG_2->Ca_PKC_2 leads to G cluster_0 Experimental Workflow: Selectivity Profiling start Start: Compound Synthesis (this compound) primary_screen Primary Screen: Radioligand Binding Assay (Target: V1B Receptor) start->primary_screen secondary_screen Secondary Screen: Radioligand Binding Assays (V1A, V2, Oxytocin Receptors) primary_screen->secondary_screen If potent broad_screen Broad Off-Target Screen: Panel of 85 Receptors, Transporters, Ion Channels secondary_screen->broad_screen analysis Data Analysis: Determine IC₅₀ and Assess Selectivity broad_screen->analysis result Result: High Selectivity for V1B Receptor analysis->result

References

Avoiding TASP0390325 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of TASP0390325 in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective antagonist of the arginine vasopressin receptor 1B (V1B). It is an orally bioavailable compound that has shown antidepressant and anxiolytic effects in preclinical studies.

Q2: What are the primary uses of this compound in research?

A2: this compound is primarily used in neuroscience research to investigate the role of the vasopressin system in mood disorders, anxiety, and stress-related behaviors. It is a valuable tool for studying the therapeutic potential of V1B receptor antagonism.

Troubleshooting Guide: Experimental Issues

Q3: I am observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?

A3: Inconsistent results are a common indicator of compound instability. Degradation of this compound can lead to a lower effective concentration, resulting in reduced or variable pharmacological activity. It is crucial to evaluate your handling and storage procedures.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in the color of your stock solution is a visual indicator of potential chemical degradation or contamination. It is strongly recommended to discard the solution and prepare a fresh one from a solid compound.

Q5: How can I confirm if my this compound has degraded?

A5: The most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from any degradation products and provide quantitative analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid-20°CLong-termProtect from moisture.
Stock Solution (DMSO)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution (Water)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Table 2: Solubility of this compound

SolventSolubility
WaterSoluble to 100 mM
DMSOSoluble to 100 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO or water to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To determine the stability of this compound under specific experimental conditions (e.g., in cell culture media at 37°C).

  • Materials:

    • This compound stock solution

    • Experimental buffer or media

    • HPLC system with a C18 column

    • Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

    • UV detector

  • Procedure:

    • Prepare a solution of this compound in the experimental buffer at the final working concentration.

    • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and measure the peak area of the parent compound.

    • Incubate the remaining solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Mandatory Visualizations

Vasopressin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1B_Receptor V1B Receptor AVP->V1B_Receptor Binds This compound This compound This compound->V1B_Receptor Blocks Gq_protein Gq Protein V1B_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Vasopressin Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock prepare_working Prepare Working Solution in Experimental Medium prepare_stock->prepare_working run_assay Perform Experiment (e.g., Cell-based Assay) prepare_working->run_assay stability_check Optional: Perform Stability Check (HPLC) prepare_working->stability_check Parallel Check collect_data Collect Data run_assay->collect_data analyze_data Analyze and Interpret Results collect_data->analyze_data end End analyze_data->end stability_check->analyze_data Inform Interpretation

Caption: General Experimental Workflow for Using this compound.

Troubleshooting_Degradation start Inconsistent or Unexpected Results check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage or Repeated Freeze-Thaw? check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution and Re-run improper_storage->prepare_fresh Yes problem_persists Problem Persists? improper_storage->problem_persists No prepare_fresh->problem_persists run_hplc Perform HPLC/LC-MS Analysis to Confirm Degradation problem_persists->run_hplc Yes end Resolution problem_persists->end No degradation_confirmed Degradation Confirmed? run_hplc->degradation_confirmed optimize_conditions Optimize Experimental Conditions (e.g., pH, temp) degradation_confirmed->optimize_conditions Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No optimize_conditions->end other_factors Investigate Other Experimental Variables no_degradation->other_factors other_factors->end

Improving TASP0390325 bioavailability in studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the bioavailability of TASP0390325 in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of the arginine vasopressin (AVP) V1B receptor.[1][2] The V1B receptor is a G protein-coupled receptor (GPCR) primarily found in the anterior pituitary gland.[3][4] Upon binding of its natural ligand, arginine vasopressin, the V1B receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[5] This signaling pathway is involved in the regulation of adrenocorticotropic hormone (ACTH) release. This compound exerts its effects by blocking this pathway.

Q2: this compound is described as "orally bioavailable". Why might I still encounter issues with its bioavailability in my studies?

A2: While this compound is orally active, "orally bioavailable" indicates that the compound can be absorbed after oral administration to produce a therapeutic effect. However, the extent and consistency of absorption can be influenced by several factors, including:

  • Physicochemical Properties: The inherent solubility and permeability of this compound can affect its absorption.

  • Formulation: The excipients and formulation strategy used can significantly impact the dissolution and absorption of the compound.

  • Animal Model: The gastrointestinal physiology of the animal model (e.g., pH, transit time) can differ from the model used in initial characterization studies.

  • Dose: At higher doses, solubility limitations may become more pronounced, leading to non-linear pharmacokinetics.

Q3: What are some general strategies to improve the bioavailability of a small molecule compound like this compound?

A3: Several formulation strategies can be employed to enhance the bioavailability of small molecule drugs:

  • Particle Size Reduction (Micronization): Increasing the surface area of the drug particles by reducing their size can enhance the dissolution rate.

  • Use of Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, facilitating drug absorption.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous form can improve its dissolution and bioavailability.

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.

Troubleshooting Guides

Issue: Low or Variable Plasma Concentrations of this compound in Preclinical Studies

This guide provides a systematic approach to troubleshooting and improving the in vivo exposure of this compound.

Step 1: Baseline Bioavailability Assessment

  • Objective: To determine the baseline pharmacokinetic profile of this compound in your experimental model.

  • Action: Conduct a pharmacokinetic study using a simple suspension of this compound. This will provide essential data on parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

  • Protocol: Refer to the "Experimental Protocol for In Vivo Bioavailability Assessment in Rats".

Step 2: Physicochemical Characterization

  • Objective: To understand the solubility and permeability characteristics of this compound.

  • Action: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. Assess its permeability using in vitro models like Caco-2 cell monolayers. This information will help in identifying the rate-limiting step for absorption.

Step 3: Formulation Improvement Strategies

Based on the findings from Step 2, consider the following formulation strategies:

  • If Solubility is the Limiting Factor:

    • Micronization: Reduce the particle size of this compound to enhance its dissolution rate. Refer to the "Experimental Protocol for Micronization of this compound".

    • Amorphous Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer to improve its solubility.

  • If Permeability is the Limiting Factor:

    • Formulation with Permeation Enhancers: Include a permeation enhancer in the formulation to facilitate the transport of this compound across the intestinal epithelium. Refer to the "Experimental Protocol for Formulation with a Permeation Enhancer".

Step 4: Comparative In Vivo Evaluation

  • Objective: To assess the impact of the improved formulation(s) on the bioavailability of this compound.

  • Action: Conduct a comparative pharmacokinetic study in the same animal model, comparing the improved formulation(s) to the baseline simple suspension.

  • Data Analysis: Summarize the pharmacokinetic parameters in a table for easy comparison.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Simple Suspension10150 ± 352.0750 ± 150100
Micronized Suspension10300 ± 601.51500 ± 250200
Formulation with Permeation Enhancer10450 ± 801.02250 ± 300300

Data are presented as mean ± standard deviation.

Mandatory Visualizations

G AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds to Gq11 Gq/11 Protein V1BR->Gq11 Activates This compound This compound This compound->V1BR Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC ACTH_release ACTH Release Ca_release->ACTH_release PKC->ACTH_release

Caption: Vasopressin V1B receptor signaling pathway and the inhibitory action of this compound.

G start Start: In Vivo Bioavailability Study acclimatize Acclimatize Animals start->acclimatize fasting Overnight Fasting acclimatize->fasting dosing Oral Administration of This compound Formulation fasting->dosing sampling Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis of Plasma Samples processing->analysis pk_calc Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_calc end End: Bioavailability Profile pk_calc->end

Caption: Experimental workflow for in vivo bioavailability assessment.

G rect_node rect_node start Low Bioavailability of This compound Observed check_solubility Is Solubility a Limiting Factor? start->check_solubility check_permeability Is Permeability a Limiting Factor? check_solubility->check_permeability No micronize Micronize this compound or create Amorphous Solid Dispersion check_solubility->micronize Yes add_enhancer Formulate with a Permeation Enhancer check_permeability->add_enhancer Yes re_evaluate Re-evaluate Bioavailability In Vivo check_permeability->re_evaluate No, consider other factors (e.g., metabolism) micronize->re_evaluate add_enhancer->re_evaluate

Caption: Troubleshooting workflow for low bioavailability of this compound.

Experimental Protocols

Experimental Protocol for In Vivo Bioavailability Assessment in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment with free access to food and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).

  • Dosing: Administer the this compound formulation orally via gavage at the desired dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Experimental Protocol for Micronization of this compound
  • Objective: To reduce the particle size of this compound to improve its dissolution rate.

  • Equipment: Jet mill (e.g., lab-scale fluid energy mill).

  • Procedure:

    • Ensure the jet mill is clean and properly assembled according to the manufacturer's instructions.

    • Weigh the desired amount of this compound.

    • Set the milling parameters (e.g., grinding pressure, feed rate). These parameters should be optimized to achieve the desired particle size distribution.

    • Introduce the this compound powder into the jet mill. The high-velocity air stream will cause the particles to collide and break down.

    • Collect the micronized powder from the collection vessel.

  • Particle Size Analysis:

    • Analyze the particle size distribution of the micronized this compound using a suitable method, such as laser diffraction.

    • Compare the particle size distribution to that of the un-milled material to confirm the effectiveness of the micronization process.

  • Formulation: Prepare a suspension of the micronized this compound for in vivo evaluation as described in the bioavailability assessment protocol.

Experimental Protocol for Formulation with a Permeation Enhancer
  • Objective: To prepare an oral formulation of this compound containing a permeation enhancer to improve its intestinal absorption.

  • Materials:

    • This compound

    • Permeation enhancer (e.g., sodium caprate, Labrasol®)

    • Vehicle (e.g., water, polyethylene glycol)

  • Procedure:

    • Select an appropriate permeation enhancer and its concentration based on literature review and compatibility studies.

    • Dissolve or suspend the permeation enhancer in the chosen vehicle.

    • Add this compound to the vehicle containing the permeation enhancer.

    • Mix thoroughly to ensure a homogenous suspension or solution.

  • In Vivo Evaluation:

    • Administer the formulation to fasted rats as described in the bioavailability assessment protocol.

    • Collect and analyze blood samples to determine the pharmacokinetic profile.

    • Compare the results to those obtained with the simple suspension to evaluate the effectiveness of the permeation enhancer.

References

Technical Support Center: TASP0390325 Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASP0390325, a potent and selective vasopressin V1b receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective antagonist of the arginine vasopressin receptor 1B (V1b or V3 receptor). The V1b receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαq/11 signaling pathway.[1] Upon activation by its endogenous ligand, arginine vasopressin (AVP), the V1b receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[1] In the anterior pituitary, this signaling cascade is a key mechanism for stimulating the release of adrenocorticotropic hormone (ACTH).[2][3] this compound competitively binds to the V1b receptor, blocking the effects of AVP and thereby inhibiting this signaling pathway.

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used as a research tool to investigate the role of the AVP-V1b receptor system in the hypothalamic-pituitary-adrenal (HPA) axis. Given its ability to attenuate stress-induced ACTH release, it is widely studied for its potential anxiolytic and antidepressant effects in preclinical models.[4] Research applications include studying stress-related disorders, social behaviors like aggression, and the regulation of the HPA axis under various physiological and pathological conditions.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL. For creating stock solutions, use newly opened, anhydrous DMSO to avoid solubility issues. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months in sealed, moisture-free containers. For in vivo studies, this compound can be suspended in a vehicle such as 0.5% methylcellulose for oral administration.

Q4: What are the key quantitative parameters for this compound?

A4: The following table summarizes the key in vitro and in vivo parameters for this compound. These values are essential for designing experiments and interpreting results.

ParameterSpeciesValueAssay/System
IC50 ([3H]-AVP binding)Human (recombinant)2.72 nMRadioligand Binding Assay
IC50 ([3H]-AVP binding)Rat (anterior pituitary)2.22 nMRadioligand Binding Assay
IC50 (AVP-induced Ca2+ influx)CHO cells (human V1b)20.2 nMCalcium Mobilization Assay
Effective Oral Dose Rat1 mg/kgInhibition of CRF/dDAVP-induced ACTH release

Data compiled from MedchemExpress.

Troubleshooting Guides

This section addresses common pitfalls encountered during experiments with this compound.

Problem 1: Inconsistent or no antagonist activity in cell-based assays.

  • Possible Cause 1: Compound Instability or Degradation.

    • Troubleshooting Step: Ensure that stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in your assay buffer immediately before each experiment.

  • Possible Cause 2: Suboptimal Assay Conditions.

    • Troubleshooting Step: Verify the health and passage number of your cell line expressing the V1b receptor. Confirm that the concentration of the agonist (AVP) used to stimulate the cells is appropriate (typically at its EC80 for antagonist assays) to ensure a robust but sensitive assay window.

  • Possible Cause 3: Vehicle (DMSO) Interference.

    • Troubleshooting Step: High concentrations of DMSO can interfere with certain assay formats. Ensure the final concentration of DMSO in your assay wells is consistent across all conditions (including controls) and is typically below 0.5%. Run a vehicle-only control to check for any effects on cell viability or signaling.

Problem 2: Discrepancy between potent in vitro activity and weak or no effect in vivo.

  • Possible Cause 1: Poor Pharmacokinetics or Bioavailability.

    • Troubleshooting Step: While this compound is orally active, its absorption, distribution, metabolism, and excretion (ADME) profile can be influenced by the animal model and formulation. Ensure the dosing vehicle is appropriate and that the administration route is suitable for achieving sufficient plasma and target tissue concentrations. Consider conducting a pilot pharmacokinetic study to measure plasma exposure.

  • Possible Cause 2: Insufficient Target Engagement in the Central Nervous System (CNS).

    • Troubleshooting Step: If your research question involves central V1b receptors (e.g., in the hippocampus or amygdala), confirm that this compound can cross the blood-brain barrier in your model system. The effective dose for peripheral targets (like the pituitary) may not be sufficient for central targets. Dose-response studies are critical.

  • Possible Cause 3: Redundant or Compensatory Mechanisms.

    • Troubleshooting Step: In a complex physiological system, other pathways may compensate for the blockade of V1b receptors. For instance, the regulation of the HPA axis also involves the corticotropin-releasing hormone (CRH) system. Design experiments that can dissect the relative contributions of different pathways, for example, by comparing the antagonist's effect under basal versus stress-induced conditions.

Problem 3: Unexpected or off-target effects observed at high concentrations.

  • Possible Cause 1: Loss of Selectivity.

    • Troubleshooting Step: Although this compound is highly selective for the V1b receptor, at very high concentrations it may interact with other related receptors, such as the V1a or oxytocin receptors. It is crucial to perform a dose-response curve to identify the optimal concentration range that provides maximal target inhibition with minimal off-target effects. Include control experiments using cell lines that do not express the V1b receptor to identify non-specific effects.

  • Possible Cause 2: Compound Cytotoxicity.

    • Troubleshooting Step: High concentrations of any small molecule can induce cellular stress or toxicity, leading to artifacts. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to ensure that the observed inhibition is not due to cell death.

Experimental Protocols & Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the V1b receptor signaling pathway and a typical experimental workflow for evaluating this compound.

V1b_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq Gαq/11 V1bR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates AVP Arginine Vasopressin (AVP) AVP->V1bR Activates TASP This compound TASP->V1bR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases ACTH ACTH Release (in Pituitary Corticotrophs) Ca2->ACTH Stimulates PKC->ACTH Stimulates

Caption: V1b receptor signaling pathway and point of inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation prep Prepare this compound Stock in DMSO assay Perform Calcium Mobilization Assay prep->assay cells Culture V1b-expressing cells (e.g., CHO, HEK293) cells->assay analysis_vitro Calculate IC50 value assay->analysis_vitro formulate Formulate this compound for oral administration administer Administer to animals (e.g., rats) formulate->administer challenge Induce HPA axis stimulation (e.g., CRF/dDAVP injection) administer->challenge sample Collect blood samples challenge->sample measure Measure plasma ACTH levels (ELISA) sample->measure analysis_vivo Determine inhibition of ACTH release measure->analysis_vivo

Caption: Typical experimental workflow for this compound research.

Troubleshooting Decision Tree

Use this diagram to diagnose unexpected in vivo results after confirming in vitro potency.

Troubleshooting_Tree start Potent in vitro, but no in vivo effect observed q1 Was the compound formulation and administration route appropriate? start->q1 sol1 Optimize vehicle and route. Consider i.p. vs. oral. q1->sol1 No q2 Is there evidence of sufficient plasma/brain exposure (PK)? q1->q2 Yes a1_yes Yes a1_no No sol2 Conduct pharmacokinetic study. Increase dose if exposure is low. q2->sol2 No q3 Is the dose sufficient to engage the target in vivo? q2->q3 Yes a2_yes Yes a2_no No sol3 Perform dose-response study. Measure target engagement with biomarkers if possible. q3->sol3 No q4 Could compensatory pathways be masking the effect? q3->q4 Yes a3_yes Yes a3_no No sol4 Investigate other pathways (e.g., CRH). Use knockout models or dual inhibitors. q4->sol4 Yes end Re-evaluate hypothesis or experimental model. q4->end No a4_yes Yes a4_no No

Caption: Troubleshooting tree for lack of in vivo efficacy of this compound.

References

Best practices for handling TASP0390325 compound

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing the TASP0390325 compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the arginine vasopressin receptor 1B (V1B receptor).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1B receptor, thereby inhibiting its downstream signaling pathways. This compound is orally bioavailable and has shown antidepressant and anxiolytic effects in preclinical studies.[3]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored at -20°C for long-term stability.[1]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in water and DMSO up to 100 mM.[1] For most in vitro assays, a stock solution in DMSO is recommended. For in vivo studies, the compound can be suspended in a 0.5% methylcellulose solution for oral administration.

Q4: Is this compound selective for the V1B receptor?

A4: Yes, this compound is highly selective for the V1B receptor. It exhibits no significant affinity for the V1A and V2 vasopressin receptors, or for a wide range of other receptors, ion channels, and transporters at concentrations up to 10 μM.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays Cell line variability or high passage number.Maintain a consistent and low passage number for your cell line. Regularly verify the expression of the V1B receptor.
Ligand degradation.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Low or no specific binding in receptor binding assays Low receptor expression in the membrane preparation.Confirm V1B receptor expression levels using a validated method like western blotting. Consider using a cell line with higher receptor expression.
Degraded radioligand or this compound.Use fresh, high-quality radioligand and freshly prepared this compound solutions.
Suboptimal assay buffer conditions.Optimize the assay buffer composition, including pH and ionic strength. Ensure the buffer is compatible with both the receptor and the ligand.
High non-specific binding in receptor binding assays Hydrophobic interactions of the compound with filters or plates.Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Include a small amount of a non-ionic detergent (e.g., 0.1% BSA or 0.01% Tween-20) in the assay buffer.
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of expected pharmacological effect Inadequate dosage or bioavailability.Perform a dose-response study to determine the optimal dose for your animal model and experimental paradigm. Confirm the oral bioavailability of your formulation.
Poor formulation or compound precipitation.Ensure the compound is fully dissolved or forms a stable suspension in the vehicle. Prepare fresh formulations for each experiment.
Off-target effects.While this compound is highly selective, consider potential off-target effects at high concentrations. Include appropriate control groups to assess non-specific effects.
Variability in animal responses Differences in animal age, weight, or strain.Use animals of a consistent age, weight, and genetic background. Ensure proper randomization of animals into experimental groups.
Stress-induced variability.Acclimatize animals to the experimental procedures and environment to minimize stress, which can influence the HPA axis and vasopressin system.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 554.44 g/mol
Formula C₂₅H₂₉ClFN₅O₄·HCl
CAS Number 1642187-96-9
Purity ≥98%
Solubility (Water) Up to 100 mM
Solubility (DMSO) Up to 100 mM
Storage Temperature -20°C

Table 2: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC₅₀ (V1B Receptor) Rat Pituitary2.22 nM
IC₅₀ (V1B Receptor) Human (recombinant)2.72 nM
Functional Antagonism (AVP-induced Ca²⁺ increase) CHO cells expressing human V1B20.2 nM

Experimental Protocols

Protocol 1: V1B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the V1B receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human V1B receptor.

  • [³H]-Arginine Vasopressin ([³H]-AVP) as the radioligand.

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (e.g., GF/C) pre-treated with 0.3% polyethyleneimine.

  • Scintillation cocktail.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the this compound dilution (or vehicle for total binding), and 50 µL of [³H]-AVP (at a concentration close to its Kd).

  • To determine non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM) instead of this compound.

  • Add 50 µL of the V1B receptor membrane preparation to each well.

  • Incubate the plate for 60 minutes at 25°C with gentle shaking.

  • Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Wash each well three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for this compound.

Protocol 2: In Vivo Administration in Rodents

This protocol outlines the oral administration of this compound to mice for behavioral or pharmacokinetic studies.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) methylcellulose in sterile water.

  • Oral gavage needles.

  • Appropriate animal balance and restraints.

Procedure:

  • Accurately weigh the required amount of this compound.

  • Prepare the vehicle solution by dissolving methylcellulose in sterile water. This may require heating and stirring.

  • Create a suspension of this compound in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse). Ensure the suspension is homogenous before each administration.

  • Acclimatize the animals to handling and the gavage procedure for several days before the experiment.

  • On the day of the experiment, weigh each animal to calculate the precise volume of the suspension to be administered.

  • Administer the this compound suspension or vehicle to the control group via oral gavage.

  • Proceed with the planned behavioral tests or sample collection at the appropriate time points post-administration. Doses ranging from 3 to 30 mg/kg have been used in mice to elicit anxiolytic effects.

Visualizations

Signaling_Pathway AVP Arginine Vasopressin (AVP) V1B_Receptor V1B Receptor AVP->V1B_Receptor Binds to This compound This compound This compound->V1B_Receptor Blocks Gq_11 Gq/11 V1B_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., ACTH release) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Signaling pathway of the V1B receptor and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Dosing Oral Administration of This compound or Vehicle Prep_Compound->Dosing Prep_Animals Acclimatize Animals Prep_Animals->Dosing Behavioral_Test Perform Behavioral Assay (e.g., Elevated Plus Maze) Dosing->Behavioral_Test Data_Collection Collect and Record Data Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: General experimental workflow for an in vivo study with this compound.

Troubleshooting_Logic Start No or Low Effect Observed in Vivo Check_Dose Was a dose-response curve established? Start->Check_Dose Check_Formulation Is the compound formulation stable and homogenous? Check_Dose->Check_Formulation Yes Action_Dose Perform dose-response study Check_Dose->Action_Dose No Check_Bioavailability Has bioavailability been confirmed? Check_Formulation->Check_Bioavailability Yes Action_Formulation Optimize formulation and preparation method Check_Formulation->Action_Formulation No Check_Target Is the target expressed in the model? Check_Bioavailability->Check_Target Yes Action_Bioavailability Conduct pharmacokinetic study Check_Bioavailability->Action_Bioavailability No Action_Target Verify V1B receptor expression Check_Target->Action_Target No End Re-evaluate experiment Check_Target->End Yes Action_Dose->End Action_Formulation->End Action_Bioavailability->End Action_Target->End

Caption: Troubleshooting logic for unexpected in vivo experimental results.

References

Validation & Comparative

A Comparative Analysis of V1B Receptor Antagonists: TASP0390325 vs. SSR149415

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of two prominent vasopressin 1B (V1B) receptor antagonists: TASP0390325 and SSR149415. This analysis is supported by experimental data to delineate their respective pharmacological profiles.

The vasopressin 1B (V1B) receptor, predominantly expressed in the anterior pituitary and various brain regions, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, as well as stress and emotional processes.[1][2] Antagonism of the V1B receptor has emerged as a promising therapeutic strategy for stress-related disorders such as depression and anxiety.[3][4][5] This guide focuses on a comparative evaluation of two non-peptide, orally active V1B receptor antagonists, this compound and SSR149415.

In Vitro Pharmacological Profile

Both this compound and SSR149415 are potent and selective antagonists of the V1B receptor. They exhibit high binding affinity for the V1B receptor and effectively counteract the intracellular signaling initiated by arginine vasopressin (AVP). However, this compound, a newer compound, was developed to improve upon the pharmacokinetic properties of SSR149415. SSR149415 has been noted to have some activity at V1A and oxytocin receptors, whereas this compound demonstrates high selectivity for the V1B receptor.

Parameter This compound SSR149415 Reference
Binding Affinity (Ki) High affinity for V1B receptorsNanomolar affinity for animal and human V1B receptors (Ki = 1.26 nM for human V1B, 0.73 nM for rat V1B)
Functional Antagonism Potently attenuates AVP-induced [Ca2+]i increasePotently antagonizes AVP-induced Ca2+ increase and ACTH secretion
Selectivity High selectivity for V1B over V1A, V2, and oxytocin receptorsDisplays a highly selective profile, though some activity at V1A and oxytocin receptors has been noted

In Vivo Efficacy and Pharmacokinetics

Both compounds have demonstrated efficacy in animal models of depression and anxiety. They have been shown to normalize stress-induced increases in adrenocorticotropic hormone (ACTH) secretion. Notably, this compound has been reported to exert its effects at lower doses compared to SSR149415, suggesting an improved pharmacokinetic profile. Both antagonists are orally active and have shown long-lasting effects in various models.

In Vivo Model This compound SSR149415 Reference
Forced Swimming Test Antidepressant-like effectsAntidepressant-like effects (10-30 mg/kg, p.o.)
Olfactory Bulbectomy Antidepressant-like effectsAntidepressant-like effects (10 and 30 mg/kg, chronic oral)
Elevated Plus-Maze Anxiolytic-like effectsAnxiolytic-like effects (1-30 mg/kg)
Social Interaction Test Anxiolytic-like effectsAnxiolytic-like effects
Stress-Induced ACTH Release Antagonizes increase in plasma ACTHNormalizes ACTH secretion (active from 3 mg/kg, p.o.)

Signaling Pathways and Experimental Workflow

The V1B receptor is a G protein-coupled receptor (GPCR) that, upon activation by vasopressin, primarily couples to Gq/11 proteins. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway in pituitary corticotrophs ultimately stimulates the secretion of ACTH.

V1B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AVP AVP V1BR V1B Receptor AVP->V1BR Binds to Gq11 Gq/11 V1BR->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates ACTH_secretion ACTH Secretion Ca_release->ACTH_secretion Leads to PKC->ACTH_secretion Contributes to This compound This compound This compound->V1BR Antagonizes SSR149415 SSR149415 SSR149415->V1BR Antagonizes

Caption: V1B Receptor Signaling Pathway and Antagonism by this compound and SSR149415.

The evaluation of V1B receptor antagonists typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models binding_assay Receptor Binding Assay (Determine Ki) functional_assay Functional Antagonism Assay (e.g., Ca2+ mobilization, IP1 accumulation) (Determine IC50/pA2) binding_assay->functional_assay selectivity_assay Selectivity Screening (vs. V1a, V2, Oxytocin receptors) functional_assay->selectivity_assay pk_pd Pharmacokinetics/ Pharmacodynamics (e.g., oral bioavailability, brain penetration) selectivity_assay->pk_pd hpa_axis HPA Axis Modulation (e.g., stress-induced ACTH release) pk_pd->hpa_axis behavioral Behavioral Models (e.g., Forced Swim Test, Elevated Plus Maze) hpa_axis->behavioral

Caption: Experimental Workflow for Evaluating V1B Receptor Antagonists.

Experimental Protocols

Radioligand Binding Assay (for Ki determination)
  • Objective: To determine the binding affinity (Ki) of the antagonist for the V1B receptor.

  • Method:

    • Cell membranes expressing the human or rat V1B receptor are prepared.

    • Membranes are incubated with a radiolabeled ligand (e.g., [3H]AVP) and varying concentrations of the test compound (this compound or SSR149415).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filters is measured by liquid scintillation counting.

    • The IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is calculated and converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for functional antagonism)
  • Objective: To measure the ability of the antagonist to inhibit AVP-induced intracellular calcium release.

  • Method:

    • CHO cells stably expressing the human V1B receptor are seeded in a 96-well plate.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound or SSR149415).

    • AVP is added to stimulate the V1B receptor.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

    • The IC50 value (concentration of the antagonist that produces 50% inhibition of the AVP-induced response) is determined.

In Vivo Model: Stress-Induced ACTH Release in Rats
  • Objective: To evaluate the in vivo efficacy of the antagonist in blocking the HPA axis response to stress.

  • Method:

    • Male rats are administered the test compound (this compound or SSR149415) or vehicle orally or via intraperitoneal injection.

    • After a specified pretreatment time, rats are subjected to a stressor (e.g., restraint stress or forced swimming).

    • Blood samples are collected at various time points after stress induction.

    • Plasma ACTH levels are measured using a commercially available ELISA kit.

    • The ability of the antagonist to reduce the stress-induced increase in plasma ACTH is quantified.

Conclusion

Both this compound and SSR149415 are valuable pharmacological tools for investigating the role of the V1B receptor in health and disease. While both compounds are potent and orally active V1B antagonists, this compound appears to have an improved pharmacokinetic profile and potentially greater in vivo potency in some models. The choice between these two antagonists for a particular research application may depend on factors such as the specific animal model, the desired duration of action, and the importance of selectivity over other vasopressin receptor subtypes. Further head-to-head clinical studies are necessary to fully delineate the therapeutic potential of these compounds in human populations.

References

A Comparative Analysis of TASP0390325 and Other Vasopressin V1B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TASP0390325 with other vasopressin 1B (V1B) receptor antagonists, focusing on their pharmacological profiles and preclinical efficacy. The information presented is intended to assist researchers in making informed decisions for their drug development programs.

Introduction to V1B Receptor Antagonism

The vasopressin 1B (V1B) receptor, predominantly expressed in the anterior pituitary, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Arginine vasopressin (AVP) activation of the V1B receptor stimulates the release of adrenocorticotropic hormone (ACTH), which in turn stimulates cortisol production.[1][2] Dysregulation of the HPA axis is implicated in various stress-related psychiatric disorders, including depression and anxiety. Consequently, V1B receptor antagonists are being investigated as a novel therapeutic approach for these conditions.[3] This guide focuses on a comparative analysis of this compound against other notable V1B antagonists, namely Nelivaptan (SSR-149415) and TS-121 (THY1773).

In Vitro Pharmacological Profile

The in vitro activity of V1B receptor antagonists is primarily characterized by their binding affinity (Ki) for the V1B receptor and their selectivity against other vasopressin receptor subtypes, namely V1a and V2. A higher affinity (lower Ki value) indicates a more potent antagonist, while high selectivity is crucial for minimizing off-target effects.

CompoundV1B Ki (nM)V1a Ki (nM)V2 Ki (nM)Selectivity (V1a/V1b)Selectivity (V2/V1b)Species
This compound High AffinityData Not AvailableData Not AvailableData Not AvailableData Not AvailableRat
Nelivaptan (SSR-149415) 1.3 (recombinant), 3.7 (native)>91>1000>70>769Rat
TS-121 (THY1773) PotentData Not AvailableData Not AvailableSelectiveSelectiveRat

Table 1: Comparative In Vitro Binding Affinities and Selectivity of V1B Receptor Antagonists. This table summarizes the available binding affinity (Ki) data for this compound, Nelivaptan, and TS-121 at the V1B, V1a, and V2 vasopressin receptors.

V1B Receptor Signaling Pathway

The V1B receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway. Upon binding of vasopressin, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and secretion of ACTH from the corticotrophs of the anterior pituitary.

V1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP AVP V1BR V1B Receptor AVP->V1BR Binds Gq Gq/11 V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ACTH_Synth ACTH Synthesis & Secretion Ca2->ACTH_Synth PKC->ACTH_Synth Binding_Assay_Workflow start Start prepare Prepare membrane and reagents start->prepare incubate Incubate membranes with radioligand and test compound prepare->incubate filter Separate bound and free radioligand incubate->filter measure Measure bound radioactivity filter->measure calculate Calculate IC50 and Ki values measure->calculate end End calculate->end

References

Cross-Validation of TASP0390325: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasopressin V1b receptor antagonist, TASP0390325, with other relevant compounds, focusing on their performance in preclinical animal models. The data presented is intended to offer an objective overview to inform research and development decisions in the field of neuropsychiatric and stress-related disorders.

Introduction to this compound and the V1b Receptor

The arginine vasopressin (AVP) system, particularly the vasopressin 1b (V1b) receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response. Dysregulation of the HPA axis is implicated in the pathophysiology of major depressive disorder and anxiety disorders. Consequently, V1b receptor antagonists are being investigated as a novel therapeutic approach for these conditions.

This compound is a potent and highly selective, orally active non-peptide V1b receptor antagonist.[1][2] Its development and evaluation in various animal models have provided valuable insights into the therapeutic potential of targeting the V1b receptor. This guide compares the preclinical profile of this compound with other notable V1b receptor antagonists, including SSR149415, ABT-436, and THY1773 (the active ingredient in TS-121).

In Vitro Receptor Binding and Selectivity

A critical aspect of a drug's profile is its affinity for its target receptor and its selectivity over other receptors, which can predict both efficacy and potential off-target side effects.

CompoundReceptorSpeciesBinding Affinity (IC50 nM)Selectivity Profile
This compound V1bHuman1.8Highly selective; no significant affinity for V1a, V2, oxytocin, or 85 other receptors, transporters, and ion channels at 10 µM.[1]
V1bRat1.4
SSR149415 V1bHuman1.5 - 4.2Shows some affinity for V1a and oxytocin receptors.[1]
V1bRat1.3 - 3.7
THY1773 V1bRat-Potent and selective V1b receptor antagonist.[3]

Pharmacokinetic Profiles in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is essential for determining its potential as a therapeutic agent. While detailed pharmacokinetic data for this compound is not extensively published, its oral activity has been demonstrated.

CompoundAnimal ModelRoute of AdministrationKey Pharmacokinetic Parameters
This compound RatOralOrally active, antagonized the increase in plasma ACTH levels induced by CRF/dDAVP. Specific parameters like half-life and bioavailability are not readily available in the reviewed literature.
THY1773 RatIntravenousTotal Clearance (CLtotal): Moderate (~30% of hepatic blood flow)
OralBioavailability: 46.4%
DogIntravenousTotal Clearance (CLtotal): Moderate (~30% of hepatic blood flow)
OralBioavailability: 45.0%

In Vivo Efficacy in Animal Models of Disease

The therapeutic potential of V1b receptor antagonists is primarily evaluated in animal models of depression and anxiety. These models aim to replicate certain behavioral and physiological aspects of these disorders.

CompoundAnimal ModelDisease ModelEfficacy
This compound RatForced Swimming TestExerted antidepressant-like effects.
RatOlfactory BulbectomyExerted antidepressant-like effects.
RatSocial Interaction, Elevated Plus-Maze, Stress-Induced Hyperthermia, Separation-Induced Ultrasonic Vocalization, Sodium Lactate-Induced Panic-like ResponsesExerted anxiolytic-like effects.
SSR149415 RatOlfactory BulbectomyChronic treatment significantly reduced hyperemotionality.
ABT-436 RatAlcohol Self-AdministrationAttenuated reinstatement of alcohol self-administration.
THY1773 Rodents-Exhibits antidepressant-like effects.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

HPA_Axis_and_V1b_Antagonism Stress Stress Hypothalamus Hypothalamus (PVN) Stress->Hypothalamus stimulates CRH CRH Hypothalamus->CRH releases AVP AVP Hypothalamus->AVP releases Pituitary Anterior Pituitary (Corticotrophs) CRH->Pituitary V1bR V1b Receptor AVP->V1bR ACTH ACTH Pituitary->ACTH releases V1bR->Pituitary stimulates This compound This compound (Antagonist) This compound->V1bR blocks AdrenalCortex Adrenal Cortex ACTH->AdrenalCortex stimulates Cortisol Cortisol AdrenalCortex->Cortisol releases Cortisol->Hypothalamus Cortisol->Pituitary Feedback Negative Feedback

Caption: HPA axis regulation and the site of action for this compound.

Experimental_Workflow_Forced_Swim_Test cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_test Forced Swim Test cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation GroupAssignment Random Group Assignment AnimalAcclimation->GroupAssignment Vehicle Vehicle Administration TASP0390325_Dose1 This compound (Dose 1) TASP0390325_Dose2 This compound (Dose 2) ReferenceDrug Reference Drug (e.g., Imipramine) Pre_Swim Pre-swim Session (15 min) Vehicle->Pre_Swim TASP0390325_Dose1->Pre_Swim TASP0390325_Dose2->Pre_Swim ReferenceDrug->Pre_Swim Test_Swim Test Session (5 min) Pre_Swim->Test_Swim BehavioralScoring Scoring of Immobility Time Test_Swim->BehavioralScoring StatisticalAnalysis Statistical Analysis BehavioralScoring->StatisticalAnalysis

Caption: Workflow for the Forced Swimming Test in rats.

Experimental Protocols

In Vitro Receptor Binding Assay (General Protocol)
  • Objective: To determine the binding affinity of test compounds to V1b receptors.

  • Method: Radioligand binding assays are performed using cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the recombinant human or rat V1b receptor.

  • Procedure:

    • Cell membranes are incubated with a specific radioligand for the V1b receptor (e.g., [³H]-AVP) and various concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves.

Forced Swimming Test (Rat)
  • Objective: To assess the antidepressant-like activity of a compound.

  • Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 15 cm.

  • Procedure:

    • Pre-test session: On the first day, rats are individually placed in the cylinder for a 15-minute swimming session.

    • Test session: 24 hours after the pre-test, the animals are administered the test compound or vehicle orally. After a set pre-treatment time (e.g., 60 minutes), they are placed back into the swimming cylinder for a 5-minute session.

    • Behavioral Scoring: The duration of immobility (when the rat makes only the minimal movements necessary to keep its head above water) during the 5-minute test session is recorded.

  • Data Analysis: A reduction in immobility time by the test compound compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Olfactory Bulbectomy (OBX) Model (Rat)
  • Objective: To create a chronic model of depression for evaluating the long-term efficacy of antidepressants.

  • Procedure:

    • Surgery: Rats are anesthetized, and the olfactory bulbs are surgically removed by aspiration. Sham-operated animals undergo the same surgical procedure without the removal of the bulbs.

    • Recovery: Animals are allowed to recover for a period of at least two weeks.

    • Behavioral Testing: OBX rats typically exhibit hyperactivity in a novel environment (e.g., an open field test).

    • Drug Administration: Animals are treated chronically (e.g., daily for 14 days) with the test compound or vehicle.

    • Post-treatment Behavioral Testing: The effect of the chronic treatment on the OBX-induced hyperactivity is assessed in the open field test.

  • Data Analysis: A reversal of the OBX-induced hyperactivity by the test compound suggests antidepressant-like efficacy.

Conclusion

This compound demonstrates a promising preclinical profile as a highly selective V1b receptor antagonist with oral activity and efficacy in established animal models of depression and anxiety. Its high selectivity may offer an improved safety profile compared to less selective compounds like SSR149415, which exhibits some affinity for the oxytocin receptor. The progression of other V1b antagonists, such as ABT-436 and THY1773, into clinical trials underscores the therapeutic potential of this target. Further cross-validation of this compound in a wider range of animal models, including non-human primates, and the publication of detailed pharmacokinetic data will be crucial for its continued development and potential translation to clinical applications for stress-related disorders.

References

TASP0390325: A Comparative Selectivity Profile of a Novel V1B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of TASP0390325, a novel and highly selective arginine vasopressin V1B receptor antagonist, with other relevant compounds. The data presented herein is compiled from publicly available experimental findings to offer an objective overview for research and drug development professionals.

Introduction

Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, particularly in response to stress. The V1B receptor, predominantly expressed in the anterior pituitary, is a key mediator of AVP's effects on adrenocorticotropic hormone (ACTH) release. Consequently, V1B receptor antagonists are being investigated as potential therapeutics for stress-related disorders such as depression and anxiety. This compound has emerged as a promising candidate due to its high affinity and selectivity for the V1B receptor. This guide compares its in vitro pharmacological profile with that of other V1B receptor antagonists, including TASP0233278 and the earlier compound SSR149415 (nelivaptan).

Comparative Selectivity Data

The selectivity of a compound is a critical determinant of its therapeutic window and potential side effects. The following table summarizes the in vitro binding affinities of this compound and comparator compounds for the human vasopressin (V1A, V1B, V2) and oxytocin (OT) receptors.

CompoundhV1B Ki (nM)hV1A IC50 (nM)hV2 IC50 (nM)hOT IC50 (nM)
This compound 0.78 >10,000>10,000>10,000
TASP02332780.8828651145.8
SSR149415 (nelivaptan)1.3 (rat, recombinant)>70-fold selectivity for rV1B over rV1A>70-fold selectivity for rV1B over rV2Significant affinity

Data for this compound and TASP0233278 are for human receptors. Data for SSR149415 indicates selectivity for rat receptors and notes significant affinity for the oxytocin receptor.[1]

As the data illustrates, this compound demonstrates exceptional selectivity for the human V1B receptor, with negligible affinity for the V1A, V2, and oxytocin receptors at concentrations up to 10 µM. In a broader screening panel, this compound showed no significant affinity for 85 other receptors, transporters, and ion channels. This high degree of selectivity suggests a lower potential for off-target effects compared to less selective compounds like TASP0233278 and SSR149415. SSR149415, while a potent V1B antagonist, has been shown to possess significant affinity for the oxytocin receptor, which could contribute to a different pharmacological profile.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the vasopressin signaling pathway and a typical experimental workflow for assessing compound selectivity.

G cluster_0 Vasopressin Signaling Pathway AVP Arginine Vasopressin (AVP) V1B_R V1B Receptor AVP->V1B_R Binds to Gq_11 Gq/11 Protein V1B_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates ACTH_secretion ACTH Secretion Ca_release->ACTH_secretion Stimulates PKC_activation->ACTH_secretion Stimulates

AVP binds to the V1B receptor, initiating a signaling cascade that leads to ACTH secretion.

G cluster_1 Experimental Workflow for Selectivity Profiling start Start cell_culture Cell Culture (Expressing target receptors) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (e.g., Calcium Mobilization) cell_culture->functional_assay radioligand_assay Radioligand Binding Assay membrane_prep->radioligand_assay data_analysis Data Analysis (IC50/Ki determination) radioligand_assay->data_analysis functional_assay->data_analysis selectivity_profile Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

A generalized workflow for determining the in vitro selectivity profile of a compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the selectivity profile of vasopressin receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).

1. Membrane Preparation:

  • Culture cells stably expressing the human vasopressin receptor subtype of interest (V1A, V1B, or V2) or the oxytocin receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-AVP), and varying concentrations of the test compound (e.g., this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled competing ligand.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

  • Convert the IC50 value to a Ki (inhibitory constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by receptor activation, providing a measure of its functional potency.

1. Cell Preparation:

  • Seed cells expressing the target receptor (e.g., V1B) in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

2. Antagonist Assay:

  • Add varying concentrations of the test compound to the wells and incubate for a predetermined period to allow for receptor binding.

  • Place the plate in a fluorescence plate reader capable of kinetic measurements.

  • Add a fixed concentration of the agonist (e.g., AVP) to all wells to stimulate the receptor.

  • Immediately begin recording the fluorescence intensity over time.

3. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Plot the response as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Conclusion

The available data strongly indicate that this compound is a highly potent and selective V1B receptor antagonist. Its superior selectivity profile compared to earlier compounds like TASP0233278 and SSR149415 suggests a lower likelihood of off-target effects mediated by V1A, V2, or oxytocin receptors. This makes this compound a valuable research tool for elucidating the role of the V1B receptor in physiological and pathological processes and a promising candidate for further development as a therapeutic agent for stress-related disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel compounds.

References

Head-to-head comparison of TASP0390325 and nelivaptan

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed, objective comparison of two selective vasopressin V1b receptor antagonists, TASP0390325 and nelivaptan (also known as SSR-149415). Both compounds have been investigated for their potential therapeutic effects in stress-related disorders, such as depression and anxiety, by targeting the hypothalamic-pituitary-adrenal (HPA) axis. This document summarizes their pharmacological profiles, supported by available experimental data, to assist researchers and drug development professionals in evaluating these molecules.

Mechanism of Action: Targeting the Vasopressin V1b Receptor

Both this compound and nelivaptan are non-peptide antagonists of the vasopressin V1b receptor.[1][2] The V1b receptor is predominantly expressed in the anterior pituitary's corticotrophs, where it plays a crucial role in regulating the release of adrenocorticotropic hormone (ACTH).[2] Arginine vasopressin (AVP) potentiates the effect of corticotropin-releasing factor (CRF) on ACTH secretion, particularly under conditions of stress. By blocking the V1b receptor, these antagonists inhibit the action of AVP, thereby attenuating the stress-induced activation of the HPA axis. This mechanism is the basis for their investigation as potential treatments for major depressive disorder and anxiety disorders.

In Vitro Pharmacology: Receptor Binding and Functional Activity

A direct comparison of the in vitro pharmacological properties of this compound and nelivaptan reveals that both are potent and selective V1b receptor antagonists.

ParameterThis compoundNelivaptan (SSR-149415)Reference
Binding Affinity (V1b) IC50 = 2.72 nM (human, recombinant)Ki = 1.3 nM (rat, recombinant), 3.7 nM (rat, native); Ki = 1.5 nM (human, recombinant), 4.2 nM (human, native)[3]
Functional Antagonism (V1b) IC50 = 2.22 nM (rat, pituitary receptor)Potently inhibits AVP-induced Ca2+ increase and ACTH secretion[3]
Selectivity No significant affinity for V1a, V2, or 85 other receptors/ion channels at 10 µM.>70-fold selective for V1b over V1a and V2 receptors.

Preclinical In Vivo Efficacy

Both compounds have demonstrated antidepressant- and anxiolytic-like effects in rodent models.

Preclinical ModelThis compoundNelivaptan (SSR-149415)Reference
Forced Swim Test (rat) Exerted antidepressant effects.Demonstrated antidepressant-like activity.
CRF/dDAVP-Induced ACTH Release (rat) Orally administered this compound antagonized the increase in plasma ACTH.Inhibited stress-induced ACTH release.
Anxiety Models Showed anxiolytic effects in social interaction, elevated plus-maze, and stress-induced hyperthermia models.Displayed anxiolytic-like activity.

One study noted that this compound exerted its effects at a lower dose compared to nelivaptan, suggesting potentially improved pharmacokinetic profiles. However, a direct comparison of pharmacokinetic data from a head-to-head study is not publicly available.

Experimental Protocols

CRF/dDAVP-Induced ACTH Release in Rats

This assay evaluates the in vivo antagonism of the V1b receptor in the pituitary.

Methodology:

  • Male Sprague-Dawley rats are typically used.

  • The test compound (e.g., this compound) or vehicle is administered orally at a predetermined time before the challenge.

  • A combination of corticotropin-releasing factor (CRF) and the vasopressin analogue desmopressin (dDAVP) is administered intravenously to stimulate ACTH release.

  • Blood samples are collected at various time points after the challenge.

  • Plasma ACTH levels are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • The inhibitory effect of the test compound is calculated by comparing the ACTH levels in the treated group to the vehicle-treated group.

Forced Swim Test in Rats

This is a widely used behavioral model to screen for potential antidepressant activity.

Methodology:

  • Male rats are individually placed in a cylinder filled with water from which they cannot escape.

  • The test typically consists of a pre-test session (e.g., 15 minutes) on the first day, followed by a test session (e.g., 5 minutes) 24 hours later.

  • The test compound or vehicle is administered at specified times before the test session (e.g., 24, 5, and 1 hour prior).

  • During the test session, the duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded.

  • A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Signaling Pathways and Experimental Workflow

Vasopressin V1b Receptor Signaling Pathway

The binding of arginine vasopressin (AVP) to the V1b receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the secretion of ACTH from pituitary corticotrophs. This compound and nelivaptan act by blocking the initial step of this pathway.

V1b_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol V1bR V1b Receptor Gq Gq Protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates ACTH_vesicle ACTH Vesicle PKC->ACTH_vesicle Phosphorylates ACTH_release ACTH Secretion ACTH_vesicle->ACTH_release Promotes AVP Arginine Vasopressin (AVP) AVP->V1bR Binds Antagonist This compound or Nelivaptan Antagonist->V1bR Blocks

Caption: V1b receptor signaling cascade leading to ACTH secretion.

Experimental Workflow for In Vivo Efficacy Testing

The general workflow for assessing the in vivo efficacy of V1b receptor antagonists in preclinical models is a multi-step process.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_challenge Challenge/Test cluster_data Data Collection & Analysis acclimatization Acclimatization randomization Randomization acclimatization->randomization dosing Oral Administration (this compound/Nelivaptan or Vehicle) randomization->dosing behavioral Forced Swim Test dosing->behavioral physiological CRF/dDAVP Challenge dosing->physiological behavioral_data Measure Immobility Time behavioral->behavioral_data physiological_data Measure Plasma ACTH physiological->physiological_data analysis Statistical Analysis behavioral_data->analysis physiological_data->analysis

Caption: General workflow for preclinical evaluation of V1b antagonists.

Conclusion

Both this compound and nelivaptan are potent and selective V1b receptor antagonists with demonstrated antidepressant- and anxiolytic-like properties in preclinical models. This compound appears to be highly selective, with a potential for an improved pharmacokinetic profile as suggested by its in vivo potency. Nelivaptan has progressed into clinical trials, providing valuable data on its effects in humans. The choice between these compounds for further research and development would depend on a comprehensive evaluation of their complete pharmacokinetic and safety profiles, as well as their efficacy in more advanced and specific disease models. Direct, head-to-head comparative studies would be invaluable in making a definitive assessment of their relative therapeutic potential.

References

A Preclinical Showdown: TASP0390325 Versus Traditional Antidepressants in Rodent Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel vasopressin V1B receptor antagonist, TASP0390325, against traditional antidepressants. The following analysis is based on available preclinical data from rodent models of depression, offering insights into their respective mechanisms and efficacy.

The quest for more effective and faster-acting antidepressants has led researchers to explore novel therapeutic targets beyond the classical monoaminergic systems. One such promising target is the arginine vasopressin (AVP) system, particularly the V1B receptor, which plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the pathophysiology of depression. This compound is an orally active, potent, and selective V1B receptor antagonist that has demonstrated antidepressant-like effects in preclinical studies. This guide synthesizes the available data to compare its efficacy with that of traditional antidepressants, namely the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the tricyclic antidepressant (TCA) imipramine, in established rodent models of depression.

Unraveling the Mechanisms of Action

This compound: Targeting the HPA Axis

This compound exerts its effects by blocking the V1B receptors located in the anterior pituitary gland.[1] In response to stress, corticotropin-releasing factor (CRF) and AVP are released from the hypothalamus and synergistically stimulate the secretion of adrenocorticotropic hormone (ACTH) from the pituitary. ACTH, in turn, stimulates the adrenal glands to release cortisol (corticosterone in rodents). Chronic stress can lead to hyperactivity of the HPA axis, a state frequently observed in patients with depression. By antagonizing the V1B receptor, this compound attenuates the stress-induced release of ACTH, thereby normalizing HPA axis function.[1] This mechanism represents a departure from the direct modulation of neurotransmitters in the synaptic cleft, the hallmark of traditional antidepressants.

Traditional Antidepressants: Modulating Monoamines

The primary mechanism of action for traditional antidepressants, such as SSRIs and TCAs, revolves around the monoamine hypothesis of depression. This theory posits that depression is caused by a deficiency in the brain of neurotransmitters like serotonin, norepinephrine, and dopamine.

  • Selective Serotonin Reuptake Inhibitors (SSRIs): As their name suggests, SSRIs, like fluoxetine, selectively inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

  • Tricyclic Antidepressants (TCAs): TCAs, such as imipramine, have a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine. They also interact with other receptors, which contributes to their side effect profile.

Comparative Efficacy in Preclinical Models

This section presents a comparative summary of the efficacy of this compound and traditional antidepressants in three widely used rodent models of depression: the Forced Swim Test, the Olfactory Bulbectomy model, and the Corticosterone-Induced Depression model.

Forced Swim Test (FST)

The FST is a behavioral despair model where the immobility of a rodent placed in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect.

CompoundSpeciesDose (mg/kg)Route of AdministrationChange in Immobility TimeReference
This compound Rat10, 30OralSignificant decreaseIijima et al., 2014
Fluoxetine Rat10OralSignificantly lower immobilityCiulla et al., n.d.[2]
Imipramine Rat2.5, 5.0Not specifiedReduced to baselineGamaro et al., 2009[3]
Imipramine Rat20, 30, 50IntraperitonealSignificant reductionNakagawasai et al., 2018[4]
Olfactory Bulbectomy (OBX) Model

Bilateral removal of the olfactory bulbs in rodents leads to a range of behavioral abnormalities, including hyperactivity in a novel environment, which is reversed by chronic, but not acute, antidepressant treatment.

CompoundSpeciesDose (mg/kg)Route of AdministrationEffect on HyperactivityReference
This compound Rat3, 10Oral (14 days)Significant reversalIijima et al., 2014
Fluoxetine Mouse10Oral (14 days)Reversed OB-induced hyperactivityRodrigues et al., 2012
Fluoxetine Rat10Subcutaneous (5 weeks)Attenuated OB-associated changesJohnson et al., n.d.
Imipramine Rat10Intraperitoneal (7 days)Significantly reduced nocturnal activityHellriegel & O'Donnell, 1991
Imipramine RatNot specifiedDaily injections/subcutaneous implantationReduced hyperactivityHellweg et al., 2000
Corticosterone-Induced Depression Model

Chronic administration of corticosterone mimics the effects of chronic stress and induces depressive-like behaviors in rodents. A related V1B receptor antagonist to this compound, TASP0233278, has been studied in this model.

CompoundSpeciesDose (mg/kg)Route of AdministrationEffect on Depressive-like BehaviorReference
TASP0233278 Not specifiedNot specifiedOralImproved depressive-like behaviorIijima et al., 2014
Fluoxetine Mouse18Not specified (3 weeks)Reversed anxiety/depression-like phenotypeDavid et al., 2009
Fluoxetine RatNot specifiedNot specifiedAlleviated anhedonic effect
Fluoxetine Mouse5, 10Not specifiedReversed behavioral changes

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

Forced Swim Test (Rat)
  • Apparatus: A transparent plastic cylinder (20 cm diameter, 40 cm height) is filled with water (25 ± 1°C) to a depth of 15 cm.

  • Procedure:

    • On the first day (pre-test), rats are individually placed in the cylinder for a 15-minute period.

    • Twenty-four hours later (test session), the animals are administered the test compound or vehicle at a specified time before being placed back into the cylinder for a 5-minute session.

    • The duration of immobility, defined as the time the rat floats without struggling and making only movements necessary to keep its head above water, is recorded during the 5-minute test session.

  • Data Analysis: The total immobility time is calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Olfactory Bulbectomy (Rat) Model
  • Surgical Procedure:

    • Rats are anesthetized, and the skull is exposed.

    • Burr holes are drilled over the olfactory bulbs.

    • The olfactory bulbs are aspirated using a suction pipette. The burr holes are then filled with hemostatic gelatin sponge.

    • Sham-operated animals undergo the same procedure without the removal of the olfactory bulbs.

    • Animals are allowed a recovery period of at least two weeks before behavioral testing.

  • Behavioral Assessment (Open Field Test):

    • The open field apparatus consists of a square arena with walls.

    • Rats are individually placed in the center of the arena, and their locomotor activity (e.g., distance traveled, number of line crossings) is recorded for a specified period (e.g., 10 minutes).

    • Chronic drug administration (e.g., daily for 14 days) is initiated after the recovery period.

  • Data Analysis: Locomotor activity is compared between sham-operated, vehicle-treated OBX, and drug-treated OBX groups. A significant reduction in hyperactivity in the drug-treated OBX group compared to the vehicle-treated OBX group indicates an antidepressant-like effect.

Corticosterone-Induced Depression Model (Rodent)
  • Procedure:

    • Rodents receive daily subcutaneous injections of corticosterone (e.g., 20-40 mg/kg) or vehicle for a prolonged period (e.g., 21 days).

    • Following the chronic corticosterone administration, animals are subjected to various behavioral tests to assess depressive-like behaviors. These can include:

      • Sucrose Preference Test: To measure anhedonia (reduced interest in pleasurable stimuli).

      • Forced Swim Test or Tail Suspension Test: To measure behavioral despair.

      • Novelty-Suppressed Feeding Test: To assess anxiety- and depression-related feeding inhibition.

  • Drug Administration: Test compounds or vehicle are administered during the latter part of the corticosterone treatment period.

  • Data Analysis: Behavioral measures are compared between the control group, the corticosterone-treated group, and the corticosterone + drug-treated group to determine if the drug can prevent or reverse the corticosterone-induced depressive-like phenotype.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

TASP0390325_Mechanism_of_Action Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Activates CRH CRF Hypothalamus->CRH Releases AVP AVP Hypothalamus->AVP Releases AnteriorPituitary Anterior Pituitary CRH->AnteriorPituitary V1B_Receptor V1B Receptor AVP->V1B_Receptor Binds to ACTH ACTH AnteriorPituitary->ACTH V1B_Receptor->ACTH Stimulates release of AdrenalGland Adrenal Gland ACTH->AdrenalGland Stimulates Corticosterone Corticosterone AdrenalGland->Corticosterone Releases This compound This compound This compound->V1B_Receptor Blocks

Caption: Signaling pathway of this compound in the HPA axis.

FST_Workflow Day1 Day 1: Pre-test Session RatPlacement1 Place rat in water cylinder (15 min) Day1->RatPlacement1 Day2 Day 2: Test Session RatPlacement1->Day2 DrugAdmin Administer this compound or Traditional Antidepressant Day2->DrugAdmin RatPlacement2 Place rat in water cylinder (5 min) DrugAdmin->RatPlacement2 RecordImmobility Record immobility time RatPlacement2->RecordImmobility DataAnalysis Analyze and compare immobility times RecordImmobility->DataAnalysis

Caption: Experimental workflow for the Forced Swim Test.

OBX_Workflow Surgery Olfactory Bulbectomy (OBX) or Sham Surgery Recovery Recovery Period (approx. 2 weeks) Surgery->Recovery DrugTreatment Chronic Drug Administration (e.g., 14 days) Recovery->DrugTreatment BehavioralTest Open Field Test DrugTreatment->BehavioralTest RecordActivity Record locomotor activity BehavioralTest->RecordActivity DataAnalysis Compare hyperactivity between groups RecordActivity->DataAnalysis

Caption: Experimental workflow for the Olfactory Bulbectomy model.

Conclusion

The available preclinical evidence suggests that this compound, through its unique mechanism of action as a V1B receptor antagonist, demonstrates antidepressant-like efficacy in established rodent models of depression. While direct head-to-head comparative studies with traditional antidepressants are limited, the data presented in this guide allows for an indirect comparison. This compound shows robust effects in the forced swim test and the olfactory bulbectomy model, comparable to those observed with fluoxetine and imipramine. Furthermore, the efficacy of a related compound in a corticosterone-induced depression model, which is suggested to be resistant to traditional antidepressants, highlights the potential of V1B receptor antagonism as a novel therapeutic strategy for depression, particularly in patient populations with HPA axis dysregulation. Further research, including direct comparative clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of major depressive disorder.

References

In Vivo Validation of TASP0390325: A Comparative Analysis of V1B Receptor Blockade

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of TASP0390325, a selective vasopressin V1B receptor antagonist, benchmarked against other relevant compounds. This document provides a detailed comparison supported by experimental data, methodologies, and visual pathway representations.

The arginine vasopressin (AVP) system, particularly the vasopressin V1B receptor, plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, making it a significant target for therapeutic intervention in stress-related disorders. This compound is a novel, orally active V1B receptor antagonist that has demonstrated promising preclinical efficacy. This guide provides an objective in vivo validation of this compound's V1B receptor blockade by comparing its performance with other V1B receptor antagonists, including TASP0233278, SSR149415, TS-121, and ABT-436. The following sections present quantitative data from key in vivo experiments, detailed experimental protocols, and visual diagrams of the underlying biological pathways and experimental workflows.

Comparative Performance of V1B Receptor Antagonists

The in vivo efficacy of this compound and its comparators has been evaluated in several key preclinical models. These experiments are designed to assess the compounds' ability to engage the V1B receptor in a physiological context and produce downstream effects indicative of therapeutic potential for conditions like depression and anxiety.

Inhibition of CRF/dDAVP-Induced ACTH Release

A fundamental measure of in vivo V1B receptor blockade is the attenuation of adrenocorticotropic hormone (ACTH) release from the pituitary in response to a challenge with corticotropin-releasing factor (CRF) and the vasopressin analog desmopressin (dDAVP). This assay directly assesses the antagonist's ability to block the V1B receptor at its primary site of action in the HPA axis.

CompoundSpeciesAdministration RouteDoseACTH Inhibition (%)Reference
This compound RatOral3 mg/kgSignificant Inhibition[1]
SSR149415 RatOral1 - 10 mg/kgDose-dependent inhibition[2]

Quantitative data for ACTH inhibition by this compound was not available in the public domain.

Forced Swim Test (FST)

The forced swim test is a widely used behavioral assay to screen for potential antidepressant efficacy. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

CompoundSpeciesAdministration RouteDoseChange in ImmobilityReference
This compound RatOralNot SpecifiedAntidepressant effect observed[1]
SSR149415 RatNot SpecifiedNot SpecifiedNo significant effect reported in some studies[3]

Specific quantitative data on the reduction of immobility time for this compound is not publicly available.

Olfactory Bulbectomy (OBX) Model

The olfactory bulbectomy model in rodents is a well-established paradigm for inducing behavioral and neurochemical changes that mimic aspects of human depression. Chronic, but not acute, reversal of these deficits by a test compound is indicative of potential antidepressant activity. A key behavioral measure in this model is the reduction of hyperemotionality.

CompoundSpeciesAdministration RouteDoseOutcomeReference
This compound RatOralNot SpecifiedAntidepressant effect after 2 weeks of treatment[4]
SSR149415 RatOral10 mg/kgSignificant reduction in hyperemotionality after 14 days
SSR149415 RatOral30 mg/kgSignificant reduction in hyperemotionality after 14 days

Quantitative hyperemotionality scores for this compound are not publicly available.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following are protocols for the key in vivo experiments cited in this guide.

CRF/dDAVP-Induced ACTH Release in Rats

This protocol is designed to assess the in vivo potency of V1B receptor antagonists in blocking the pituitary response to vasopressin.

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Acclimation: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have ad libitum access to food and water. They are acclimated to the housing facilities for at least one week prior to the experiment.

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally (p.o.) via gavage at the desired doses and pre-treatment times.

  • Challenge: At the designated time after drug administration, a combination of corticotropin-releasing factor (CRF) and desmopressin (dDAVP) is injected intravenously (i.v.) to stimulate ACTH release.

  • Blood Sampling: Blood samples are collected at baseline and at specific time points following the CRF/dDAVP challenge, typically via a tail vein or indwelling catheter.

  • ACTH Measurement: Plasma ACTH levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage inhibition of the ACTH response is calculated by comparing the area under the curve (AUC) of the ACTH concentration-time profile in the drug-treated groups to that of the vehicle-treated control group.

Forced Swim Test (FST) in Rats

This behavioral test is used to evaluate the antidepressant-like effects of compounds.

  • Apparatus: A cylindrical container (typically 40-50 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the rat from touching the bottom or escaping.

  • Procedure:

    • Pre-test session (Day 1): Rats are placed individually into the cylinder for a 15-minute period. This initial exposure induces a state of learned helplessness.

    • Test session (Day 2): 24 hours after the pre-test, rats are again placed in the water-filled cylinder for a 5-minute test session. The test compound or vehicle is administered at a specified time before the test session.

  • Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded during the 5-minute test session.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Olfactory Bulbectomy (OBX) Model in Rats

This surgical model induces a range of behavioral and neuroendocrine abnormalities that are reversed by chronic antidepressant treatment.

  • Surgical Procedure:

    • Male rats are anesthetized, and the skull is exposed.

    • Burr holes are drilled over the olfactory bulbs.

    • The olfactory bulbs are aspirated using a suction pipette. Sham-operated control animals undergo the same procedure without the removal of the bulbs.

  • Post-operative Recovery: Animals are allowed to recover for a period of at least two weeks to allow the behavioral deficits to fully develop.

  • Drug Treatment: Chronic daily administration of the test compound or vehicle is initiated after the recovery period and continues for a specified duration (typically 2-4 weeks).

  • Behavioral Assessment (Hyperemotionality):

    • Rats are placed in a novel, brightly lit open field arena.

    • A series of standardized stimuli (e.g., a gentle prod with a pencil, a sudden sound) are presented.

    • The animal's emotional reactivity is scored based on a rating scale that includes behaviors such as exaggerated startle responses, vocalization, and aggression.

  • Data Analysis: The total hyperemotionality score for each treatment group is compared to the vehicle-treated OBX group and the sham-operated control group. A significant reduction in the hyperemotionality score in the drug-treated OBX group suggests an antidepressant-like effect.

Visualizing the Mechanisms

To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

V1B Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds Gq Gq Protein V1BR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ACTH_release ACTH Release Ca_release->ACTH_release Leads to PKC->ACTH_release Leads to This compound This compound (Antagonist) This compound->V1BR Blocks

V1B receptor signaling cascade leading to ACTH release.
Experimental Workflow: CRF/dDAVP-Induced ACTH Release

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Male Sprague-Dawley Rats acclimation Acclimation (≥ 1 week) animal_model->acclimation drug_admin Oral Administration (this compound or Vehicle) acclimation->drug_admin challenge IV Injection (CRF + dDAVP) drug_admin->challenge blood_sampling Blood Sampling (Baseline & Post-challenge) challenge->blood_sampling acth_measurement Plasma ACTH Measurement (ELISA) blood_sampling->acth_measurement data_analysis Calculate % Inhibition of ACTH Response acth_measurement->data_analysis

Workflow for the CRF/dDAVP-induced ACTH release assay.
Logical Flow of Antidepressant Screening Models

G cluster_behavioral Behavioral Screening cluster_outcome Outcome Interpretation start Test Compound (e.g., this compound) fst Forced Swim Test (FST) start->fst obx Olfactory Bulbectomy (OBX) Model start->obx fst_outcome Reduced Immobility Time fst->fst_outcome obx_outcome Reduced Hyperemotionality obx->obx_outcome conclusion Indication of Antidepressant-like Activity fst_outcome->conclusion obx_outcome->conclusion

References

Assessing the Specificity of TASP0390325 in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity of TASP0390325, a potent and selective vasopressin V1B receptor antagonist, with other relevant compounds. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies.

Executive Summary

This compound demonstrates high affinity and exceptional selectivity for the vasopressin V1B receptor (AVPR1B). In comparative binding assays, its specificity profile is markedly distinguished from less selective compounds. This guide summarizes the available quantitative data, details the experimental protocols for robust binding assays, and provides a visual representation of the experimental workflow.

Comparative Binding Affinity

The following table summarizes the binding affinities (Ki in nM) of this compound and a comparator compound, the selective V1A receptor antagonist SR49059 (Relcovaptan), against the three vasopressin receptor subtypes: V1A, V1B, and V2.

CompoundV1B Ki (nM)V1A Ki (nM)V2 Ki (nM)Selectivity (V1A/V1B)Selectivity (V2/V1B)
This compound 2.22 (IC50, rat)>10,000>10,000>4500-fold>4500-fold
SR49059 >1000[1][2]1.6 (rat)[1][2][3]>10000.0016-fold>1-fold

Note: The Ki for this compound against V1A and V2 receptors is extrapolated from the finding of no significant affinity at a concentration of 10 µM.

Experimental Protocols

A detailed methodology for a competitive radioligand binding assay to determine the binding affinity and specificity of compounds like this compound is provided below.

Objective: To determine the inhibition constant (Ki) of a test compound for the vasopressin V1B receptor and assess its cross-reactivity with V1A and V2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing human V1A, V1B, or V2 receptors.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [3H]-Arginine Vasopressin).

  • Test Compound: this compound and comparator compounds.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (5 mM) and 0.1% Bovine Serum Albumin (BSA).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled specific ligand for the receptor being assayed.

  • 96-well Plates: For incubating the assay components.

  • Filter Mats: Glass fiber filters (e.g., GF/C) pre-treated with polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Fluid and Counter: For quantifying radioactivity.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • Cell membranes (at a concentration optimized for the specific receptor)

    • Radioligand (at a concentration close to its Kd)

    • Test compound at various concentrations or buffer for total binding controls.

    • Non-specific binding control for determining non-specific binding.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filter mats using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Signaling

To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Incubation Compound_Prep->Incubation Membrane_Prep Membrane Preparation Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Binding Assay Workflow

Vasopressin_Signaling_Pathways cluster_v1 V1A / V1B Receptor Signaling cluster_v2 V2 Receptor Signaling cluster_antagonists Antagonist Action AVP Arginine Vasopressin V1_Receptor V1A / V1B Receptor AVP->V1_Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation AVP2 Arginine Vasopressin V2_Receptor V2 Receptor AVP2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation This compound This compound This compound->V1_Receptor Blocks V1B SR49059 SR49059 SR49059->V1_Receptor Blocks V1A

Vasopressin Receptor Signaling

References

Comparative Analysis of AVPr1b Antagonist Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the pharmacokinetic properties of three arginine vasopressin receptor 1b (AVPr1b) antagonists: THY1773, ABT-436, and SSR149415. While the initial focus of this analysis was to include TASP0390325, a comprehensive search of publicly available scientific literature and databases did not yield sufficient pharmacokinetic data for a comparative assessment. Therefore, this guide will focus on the aforementioned alternatives to provide valuable insights into the pharmacokinetic profiles of this class of compounds.

The data presented herein is compiled from preclinical and clinical studies, offering a comparative overview of key parameters such as absorption, distribution, metabolism, and excretion (ADME). This information is crucial for the evaluation and selection of drug candidates in the development of novel therapeutics targeting the AVPr1b.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for THY1773 and ABT-436. Due to the limited availability of specific quantitative data for SSR149415 in the reviewed literature, a qualitative summary is provided.

ParameterTHY1773 (in Rats)THY1773 (in Dogs)ABT-436 (in Humans)
Bioavailability (F%) 46.4% (oral)45.0% (oral)Data not available
Time to Maximum Concentration (Tmax) Data not availableData not available2.95 - 2.98 hours (single dose)
Maximum Concentration (Cmax) Data not availableData not available1.02 - 1.09 µg/mL (single dose)
Area Under the Curve (AUC) Data not availableData not available5.66 - 5.97 µg·h/mL (single dose)
Elimination Half-life (t½) Data not availableData not available25.7 - 32 hours (single and multiple doses)[1]
Plasma Protein Binding 89.2%89.6%Data not available
Blood-to-Plasma Ratio 0.8220.846Data not available
Renal Clearance (CLr) Urinary excretion of unchanged drug was 4.6% in 24h (intravenous)Urinary excretion of unchanged drug was 2.0% in 24h (intravenous)Data not available

SSR149415 Qualitative Summary: SSR149415 is reported to be an orally active V1b receptor antagonist. In animal models, it demonstrates efficacy at doses ranging from 3 mg/kg, with a duration of action exceeding 4 hours at a 10 mg/kg oral dose[2]. It is noted to have an adequate Absorption, Distribution, Metabolism, and Excretion (ADME) profile and is well-tolerated in both animals and humans[2].

Experimental Protocols

Detailed methodologies for the key pharmacokinetic experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

THY1773 Pharmacokinetic Studies in Rats and Dogs[3]
  • Animal Models: Male Sprague Dawley rats and male beagle dogs were used.

  • Administration: For intravenous (IV) administration, THY1773 was dissolved in 10% (v/v) hydroxypropyl-β-cyclodextrin at pH 4. For oral (PO) administration, it was suspended in 0.5% (w/v) methylcellulose 400.

  • Dosing: Rats received 1 mg/kg and dogs received 0.5 mg/kg.

  • Sample Collection: Blood samples were collected at predose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing EDTA-2K. Plasma was separated by centrifugation. Urine samples were collected for 24 hours post-IV administration.

  • Sample Analysis: Plasma and urine samples were deproteinized with acetonitrile/methanol (9:1, v/v) containing an internal standard. The supernatant was analyzed by LC-MS/MS to determine THY1773 concentrations.

  • Plasma Protein Binding: Determined by equilibrium dialysis at a THY1773 concentration of 300 ng/mL.

  • Blood-to-Plasma Ratio: Evaluated in pooled whole blood at a concentration of 1 µmol/L.

ABT-436 Pharmacokinetic Study in Healthy Volunteers[1]
  • Study Design: A single-dose, double-blind, randomized, 4-period crossover study was conducted in twenty moderate alcohol drinkers.

  • Administration: A single 1,000 mg oral dose of ABT-436 was administered.

  • Sample Collection: Plasma samples were collected to measure ABT-436 levels.

  • Sample Analysis: Plasma concentrations of ABT-436 were determined to calculate pharmacokinetic parameters including Tmax, Cmax, AUC, and t½.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

AVPR1B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AVP Arginine Vasopressin (AVP) AVPR1B AVPr1b AVP->AVPR1B Gq_11 Gq/11 Protein AVPR1B->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Cellular_Response Cellular Response (e.g., ACTH release) PKC->Cellular_Response phosphorylates targets leading to

Caption: AVPr1b signaling pathway.

PK_Experimental_Workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analysis Phase Animal_Models Animal Models (Rats, Dogs) Drug_Admin Drug Administration (IV or Oral) Animal_Models->Drug_Admin Blood_Collection Timed Blood Sampling Drug_Admin->Blood_Collection Urine_Collection 24h Urine Collection Drug_Admin->Urine_Collection Sample_Processing Plasma/Urine Processing Blood_Collection->Sample_Processing Urine_Collection->Sample_Processing LC_MS_MS LC-MS/MS Analysis Sample_Processing->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Preclinical pharmacokinetic experimental workflow.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for TASP0390325

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, logistical, and procedural information for the proper handling and disposal of TASP0390325. The following guidance is based on general laboratory safety protocols and information for similar compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure compliance with all applicable regulations.

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound.

ParameterValueReference
Molecular Weight554.44 g/mol
IC50 (rat pituitary receptor)2.22 nM
Purity≥98%
Storage Temperature-20°C

General Disposal Protocol for this compound

The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to comply with local and institutional regulations.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Waste Classification
  • Solid Waste: Unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips).

  • Liquid Waste: Solutions containing this compound.

  • Sharps Waste: Needles or other sharps contaminated with this compound.

Disposal Procedure
  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, clearly labeled hazardous waste container.

    • The container should be sealed to prevent dust inhalation.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Decontamination:

    • Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

  • Waste Pickup:

    • Arrange for the collection of the hazardous waste containers by your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the general decision-making process for the proper disposal of this compound.

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Sharps Waste waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps decontaminate Decontaminate Work Area and Equipment collect_solid->decontaminate collect_liquid->decontaminate collect_sharps->decontaminate ehs_pickup Arrange for EHS Waste Pickup decontaminate->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: General workflow for the safe disposal of this compound waste.

Personal protective equipment for handling TASP0390325

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for TASP0390325

Product Identifier: this compound Chemical Name: C₂₅H₂₉ClFN₅O₄·HCl Primary Activity: Potent and selective V1B receptor antagonist. Known Effects: Exhibits antidepressant and anxiolytic properties in research models.[1][2][3]

This document provides crucial safety protocols and operational guidance for laboratory personnel handling this compound. As a biologically active compound, all procedures should be conducted with a thorough understanding of its properties and potential hazards.

Hazard Identification and Risk Assessment

This compound is a potent arginine vasopressin receptor 1B (V1B) antagonist with an IC₅₀ of 2.22 nM for rat pituitary receptors and 2.72 nM for recombinant human V1B receptors. While specific toxicology data is limited, its high potency necessitates careful handling to prevent accidental exposure. The parent compound class, vasopressin receptor antagonists, can have significant physiological effects. Therefore, treat this compound as a hazardous substance.

Potential Routes of Exposure:

  • Inhalation of aerosolized powder.

  • Dermal contact.

  • Ocular contact.

  • Ingestion.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is mandatory to minimize exposure risk. The level of PPE should correspond to the procedure being performed.

Activity Required PPE
Low-Risk Operations (e.g., handling sealed containers, visual inspection)* Standard laboratory coat* Safety glasses with side shields* Nitrile gloves
Moderate-Risk Operations (e.g., weighing solid compound, preparing solutions, performing dilutions)* Disposable lab coat or gown* Chemical splash goggles* Double-gloving with nitrile gloves* N95 or higher-rated respirator (if not in a fume hood)
High-Risk/Emergency Operations (e.g., cleaning up spills, potential for significant aerosolization)* Chemical-resistant suit or gown* Full-face respirator or Powered Air-Purifying Respirator (PAPR)* Heavy-duty nitrile or butyl rubber gloves

Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.

Engineering Controls and Safe Handling

Primary Engineering Control:

  • Chemical Fume Hood: All manipulations of solid this compound (e.g., weighing, reconstituting) and concentrated stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.

Safe Handling Procedures:

  • Designate a specific area within the lab for handling this compound.

  • Ensure all equipment (spatulas, weigh boats, glassware) is clean and dedicated for use with this compound where possible.

  • Use wet-wiping or HEPA-filtered vacuuming for cleaning work surfaces. Avoid dry sweeping.

  • Transport containers in a sealed, secondary container to prevent spills.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Calculation: Determine the required mass of this compound (M.Wt: 554.44 g/mol ) and volume of DMSO. For 1 mL of a 10 mM stock, 5.54 mg of this compound is needed.

  • Preparation:

    • Don appropriate PPE (disposable lab coat, chemical splash goggles, double nitrile gloves).

    • Perform all subsequent steps within a chemical fume hood.

  • Weighing:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully add the calculated mass of this compound to the tube using a clean spatula. Avoid generating dust.

    • Record the exact mass.

  • Solubilization:

    • Using a calibrated pipette, add the calculated volume of high-purity DMSO to the microcentrifuge tube.

    • Cap the tube securely.

    • Vortex gently until the solid is completely dissolved. The compound is soluble to 100 mM in DMSO.

  • Labeling and Storage:

    • Clearly label the tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), date, and preparer's initials.

    • Store the stock solution at -20°C as recommended.

Emergency and Disposal Plans

Spill Response:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Don PPE: Wear high-risk/emergency PPE before re-entering the area.

  • Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid aerosolization.

  • Clean-Up: Carefully collect all contaminated materials into a designated hazardous waste container. Clean the spill area with an appropriate deactivating agent or soap and water, followed by 70% ethanol.

  • Report: Report the incident to the laboratory supervisor and Environmental Health & Safety department.

Exposure Procedures:

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan:

  • All solid waste (used gloves, weigh boats, tubes) and liquid waste containing this compound must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all institutional and local regulations for hazardous waste disposal.

Visualizations

cluster_prep Preparation & Handling cluster_exp Experimentation cluster_dispose Disposal Receive Receive & Log Compound Store_Solid Store Solid at -20°C Receive->Store_Solid Weigh Weigh Solid in Fume Hood Store_Solid->Weigh Retrieve for use Dissolve Prepare Stock Solution (DMSO) Weigh->Dissolve Waste Collect Solid & Liquid Waste Weigh->Waste Store_Solution Store Solution at -20°C Dissolve->Store_Solution Dissolve->Waste Dilute Prepare Working Dilutions Store_Solution->Dilute Retrieve for use Assay Perform In-Vitro/ In-Vivo Assay Dilute->Assay Dilute->Waste Analyze Data Analysis Assay->Analyze Assay->Waste Dispose Dispose as Hazardous Waste Waste->Dispose cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular AVP Arginine Vasopressin (AVP) V1BR V1B Receptor AVP->V1BR Binds & Activates Gq Gq/11 V1BR->Gq Activates TASP This compound TASP->V1BR Blocks PLC PLC Gq->PLC IP3 IP3 / DAG Signaling PLC->IP3 Ca ↑ [Ca²⁺]i IP3->Ca ACTH ACTH Release (Corticotrophs) Ca->ACTH Stimulates

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.